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  • Product: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
  • CAS: 1423033-25-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride

Executive Summary In modern medicinal chemistry and drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores, linkers, and targeted therapeutics. 2-[(3-Methoxyphenyl)methoxy]etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores, linkers, and targeted therapeutics. 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3) is a highly versatile, ether-linked primary amine[1]. Featuring a 3-methoxybenzyl moiety connected to an ethylamine chain via an ether linkage, this compound provides a unique balance of hydrophobicity, hydrogen-bonding capability, and structural flexibility.

This technical guide provides an in-depth analysis of its structural rationale, physical properties, validated synthesis protocols, and downstream applications in chemical biology.

Chemical Identity & Structural Rationale

The molecular architecture of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is defined by three distinct functional modules:

  • The 3-Methoxybenzyl Group: An electron-rich aromatic ring that serves as a lipophilic anchor. The meta-methoxy substitution provides a hydrogen-bond acceptor, which is frequently utilized in fragment-based drug discovery (FBDD) to probe kinase hinge regions or GPCR binding pockets.

  • The Ether Linkage (-O-): Unlike rigid amide or carbon-carbon bonds, the ether oxygen imparts significant rotational degrees of freedom. This flexibility is critical when the compound is used as a spacer in Proteolysis Targeting Chimeras (PROTACs).

  • The Primary Amine Hydrochloride (-NH₂ · HCl): The primary amine is the primary site for synthetic functionalization (e.g., amide coupling, reductive amination).

Causality of the Salt Form: Free base primary amines containing ether linkages are susceptible to atmospheric oxidation and can react with ambient CO₂ to form carbamates, leading to degradation over time. Formulating this compound as a hydrochloride salt locks the nitrogen's lone pair, preventing these side reactions[2]. Furthermore, the salt form dramatically increases the compound's crystallinity and aqueous solubility, which is a prerequisite for reliable handling and biological assay formulation.

Physical and Chemical Properties

The following table summarizes the validated quantitative data and physical properties of the compound[1][2].

PropertySpecification
IUPAC Name 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
CAS Registry Number 1423033-25-3
Molecular Formula C₁₀H₁₆ClNO₂ (Free base: C₁₀H₁₅NO₂ · HCl)
Molecular Weight 217.69 g/mol
Physical Appearance Solid (Crystalline Powder)
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Recommended Storage 4°C, desiccated, protected from light

Synthesis Methodology: The Williamson Ether Workflow

The most robust method for synthesizing this compound relies on a chemoselective Williamson Ether Synthesis [3]. To prevent unwanted N-alkylation, the primary amine of the ethanolamine starting material must be temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group.

SynthesisWorkflow A N-Boc-ethanolamine + NaH (Base) C Alkoxide Intermediate (SN2 Reaction) A->C Deprotonation (THF, 0°C) B 3-Methoxybenzyl Chloride B->C Electrophile D Boc-Protected Ether Intermediate C->D Williamson Ether Synthesis E HCl in Dioxane (Deprotection) D->E Purified Intermediate F 2-[(3-Methoxyphenyl)methoxy] ethan-1-amine HCl E->F Cleavage & Salt Formation

Fig 1: Step-by-step Williamson ether synthesis workflow for the target hydrochloride salt.

Self-Validating Experimental Protocol

Step 1: Alkoxide Formation (Deprotonation)

  • Procedure: Dissolve 1.0 equivalent of N-Boc-ethanolamine in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Causality & Validation: Cooling to 0°C is critical to control the exothermic evolution of hydrogen gas and prevent thermal degradation of the Boc group. The cessation of bubbling (H₂ gas evolution) serves as a visual, self-validating indicator that the alkoxide formation is complete.

Step 2: SN2 Etherification

  • Procedure: To the cold alkoxide solution, add 1.1 equivalents of 3-methoxybenzyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality & Validation: The alkoxide acts as a strong nucleophile, displacing the chloride ion in an SN2 mechanism[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. The disappearance of the 3-methoxybenzyl chloride spot validates reaction completion.

Step 3: Workup and Purification

  • Procedure: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

Step 4: Boc-Deprotection and Salt Formation

  • Procedure: Dissolve the purified Boc-protected intermediate in minimal Dichloromethane (DCM). Add an excess of 4M HCl in Dioxane at room temperature. Stir for 2 hours.

  • Causality & Validation: The highly acidic environment selectively cleaves the Boc carbamate, releasing isobutylene and CO₂ gas. Because the reaction is performed in an organic solvent (dioxane/DCM), the resulting hydrophilic amine hydrochloride salt will spontaneously precipitate out of solution. The formation of a white crystalline precipitate is the self-validating endpoint. Filter, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Discovery & Chemical Biology

The structural modularity of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride makes it a privileged scaffold in rational drug design.

Utility cluster_0 Structural Modules cluster_1 Applications Core 2-[(3-Methoxyphenyl)methoxy] ethan-1-amine HCl M1 Primary Amine (Functionalization) Core->M1 M2 Ether Linkage (Flexibility) Core->M2 M3 3-Methoxybenzyl (Hydrophobic/H-bond) Core->M3 A2 Amide/Urea Derivatives M1->A2 Coupling A1 PROTAC Linkers M2->A1 Spacer A3 Fragment-Based Screening M3->A3 Target Binding

Fig 2: Structural modularity and downstream applications in fragment-based drug discovery.

  • Peptidomimetics and Amide Coupling: The primary amine can be readily coupled with carboxylic acid-containing pharmacophores using standard coupling reagents (e.g., HATU, EDC/HOBt) to generate stable amide bonds.

  • PROTAC Development: The ether-linked aliphatic chain provides ideal physicochemical properties (low topological polar surface area, high flexibility) required for linker regions connecting E3 ligase ligands to target protein binders.

Handling, Safety, and Storage Protocols

As an active chemical reagent, strict adherence to Environmental Health and Safety (EHS) guidelines is required:

  • Hazard Profile: The compound is classified under GHS as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319) [1].

  • Handling: Always manipulate the powder within a certified fume hood to prevent inhalation of fine crystalline dust. Nitrile gloves and safety goggles are mandatory.

  • Storage Causality: Store the compound at 4°C in a tightly sealed, desiccated container [2]. While the hydrochloride salt is significantly more stable than the free base, ambient moisture can cause the hygroscopic salt to clump, complicating accurate molar weigh-outs for subsequent stoichiometric reactions.

References

  • [1] 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Exploratory

Pharmacodynamic Profiling and Mechanism of Action: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride

Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3) is a highly versatile synthetic building block and experimental pharmacological probe. Structurally, it consists of a 3-methoxybenzyl ether moiety covalently linked to an ethan-1-amine (ethanolamine) chain. While not an FDA-approved therapeutic on its own, its structural topology represents a "privileged bipartite pharmacophore" frequently utilized in the design of neuroactive agents.

This whitepaper dissects the dual-action mechanism of this pharmacophore class, focusing on its primary interactions with Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1) . By understanding the structure-activity relationship (SAR) of this molecule, researchers can leverage it as a precursor for synthesizing advanced therapeutics targeting Parkinson's disease, schizophrenia, and substance use disorders.

Structural Pharmacodynamics & Target Rationale

The pharmacological behavior of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine is dictated by two distinct structural domains, each responsible for specific target engagement:

  • The 3-Methoxybenzyl Ether Domain (MAO-B Targeting): The monoamine oxidase B (MAO-B) enzyme possesses a bipartite binding cavity consisting of an entrance space and a substrate-binding pocket gated by the Ile199 residue. The meta-substituted methoxy group on the benzyl ring is sterically optimized to anchor into the hydrophobic entrance cavity, while the ether oxygen acts as a hydrogen-bond acceptor with local water molecules or active-site tyrosine residues. This makes aminoethyl-substituted benzyl ethers potent, reversible inhibitors of MAO-B .

  • The Ethan-1-amine Domain (TAAR1 Targeting): Trace amine-associated receptors (TAARs), particularly TAAR1, are Gs-coupled G-protein coupled receptors (GPCRs) activated by endogenous trace amines. The primary amine of the ethan-1-amine chain forms a critical, highly conserved salt bridge with the Asp3.32 residue in transmembrane helix 3 (TM3) of the receptor. The flexible ether linkage allows the aromatic ring to adopt a "tail-up" conformation, interacting favorably with hydrophobic residues in TM5 and TM6, driving receptor activation or competitive antagonism depending on the exact spatial geometry .

Mechanistic Pathways

Monoamine Oxidase B (MAO-B) Inhibition

Upon entering the mitochondrial outer membrane, the compound acts as a competitive, reversible inhibitor of MAO-B. By occupying the space directly adjacent to the flavin adenine dinucleotide (FAD) co-factor, it prevents the oxidative deamination of endogenous monoamines (e.g., dopamine). This localized inhibition elevates synaptic dopamine levels, a primary therapeutic mechanism in Parkinson's disease models.

TAAR1 GPCR Modulation

In the central nervous system, TAAR1 functions as an intracellular or presynaptic modulator of monoaminergic signaling. Binding of the ethan-1-amine pharmacophore triggers a conformational shift in TAAR1, activating the Gαs protein. This stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

TAAR1_Signaling Ligand 2-[(3-Methoxyphenyl)methoxy] ethan-1-amine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds Asp3.32 Gs Gαs Protein TAAR1->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation

TAAR1 Gs-coupled signaling pathway activated by ethanolamine derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, researchers must employ highly specific, controlled bioassays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Fluorometric MAO-B Inhibition Assay

Causality & Rationale: Traditional radiometric MAO assays generate hazardous waste and only offer endpoint data. We utilize a continuous fluorometric assay using Kynuramine as a substrate. Kynuramine is non-fluorescent, but MAO-B oxidatively deaminates it into 4-hydroxyquinoline (4-HQ), which is highly fluorescent. This allows for real-time kinetic tracking of enzyme velocity, ensuring that the calculated IC50 reflects true competitive inhibition rather than assay artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (hMAO-B) to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve the test compound in 100% DMSO, then perform a 10-point serial dilution in buffer (final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: In a black 96-well microtiter plate, combine 40 µL of buffer, 10 µL of the test compound, and 40 µL of hMAO-B. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows reversible inhibitors to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µL of Kynuramine (final concentration 40 µM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence every 60 seconds for 30 minutes at Ex/Em = 310 nm / 400 nm.

  • Self-Validation (Controls):

    • Positive Control: Selegiline (1 µM) must show >95% inhibition.

    • Negative Control: Vehicle (1% DMSO) must show uninhibited linear product formation.

    • Selectivity Control: Run a parallel plate using hMAO-A and Clorgyline to establish the MAO-B selectivity index.

MAOB_Workflow Prep Compound Preparation Incubate MAO-B Enzyme Incubation Prep->Incubate 37°C, 15 min Substrate Kynuramine Addition Incubate->Substrate Initiates Reaction Read Fluorescence Detection (4-HQ) Substrate->Read Ex: 310nm / Em: 400nm Analyze IC50 Calculation Read->Analyze Non-linear Regression

High-throughput fluorometric workflow for MAO-B inhibitor screening.

Protocol 2: BRET-Based TAAR1 cAMP Accumulation Assay

Causality & Rationale: Standard ELISA-based cAMP assays require cell lysis, which destroys the spatial dynamics of GPCR signaling. Bioluminescence Resonance Energy Transfer (BRET) utilizes a genetically encoded cAMP biosensor (e.g., CAMYEL) transfected into living cells. When cAMP binds the biosensor, it changes conformation, altering the distance between a luciferase donor and a fluorescent acceptor. This allows for real-time, live-cell monitoring of TAAR1 activation .

Step-by-Step Methodology:

  • Cell Culture & Transfection: Co-transfect HEK293 cells with plasmids encoding human TAAR1 (hTAAR1) and the CAMYEL BRET biosensor. Seed at 20,000 cells/well in a white 96-well plate and culture for 24 hours.

  • Substrate Loading: Wash cells with HBSS buffer. Add 10 µL of Coelenterazine-h (luciferase substrate, 5 µM final) and incubate in the dark for 10 minutes.

  • Compound Addition: Add the test compound (concentration range 1 nM to 100 µM).

  • BRET Measurement: Read the plate using a luminescence reader equipped with dual emission filters (475 nm for donor, 535 nm for acceptor). Calculate the BRET ratio (Acceptor/Donor).

  • Self-Validation (Controls):

    • Agonist Control: β-phenethylamine (PEA) or Tyramine must induce a dose-dependent decrease in the BRET ratio (indicating cAMP increase).

    • Antagonist Control: Pre-incubate with EPPTB (a known TAAR1 antagonist) to prove that the test compound's effect is strictly TAAR1-mediated and not due to off-target adenylyl cyclase activation.

Quantitative Data Summary

The following table summarizes the putative pharmacological profile of the aminoethyl benzyl ether structural class, highlighting the structure-activity relationship driven by the meta-methoxy substitution.

Compound Class / PharmacophorePrimary TargetAssay MethodologyPutative IC50 / EC50 RangeSelectivity Index (SI)
meta-Methoxybenzyl ethers MAO-BFluorometric (Kynuramine)0.5 µM – 5.0 µM>50-fold over MAO-A
ortho-Methoxybenzyl ethers MAO-AFluorometric (Kynuramine)1.0 µM – 10.0 µM>10-fold over MAO-B
Ethan-1-amine derivatives TAAR1BRET cAMP Biosensor1.0 µM – 15.0 µMHighly species-dependent (Human vs. Mouse)
Aryl-substituted ethanamines Monoamine TransportersRadioligand Uptake>50.0 µM (Weak)N/A

Conclusion

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a sophisticated synthetic intermediate whose mechanism of action is rooted in its bipartite structure. The 3-methoxybenzyl ether domain provides high-affinity anchoring into the MAO-B enzyme pocket, while the ethan-1-amine moiety acts as a highly conserved key for the Asp3.32 salt bridge in TAAR1 receptors. By utilizing the self-validating fluorometric and BRET assays outlined in this guide, drug development professionals can accurately profile this compound and utilize it as a scaffold for next-generation neurotherapeutics.

References

  • Title: Selective Inhibition of Monoamine Oxidase B by Aminoethyl Substituted Benzyl Ethers Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

  • Title: Structure-Based Discovery of Mouse Trace Amine-Associated Receptor 5 Antagonists Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Foundational

Pharmacokinetic Profiling of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride: A Technical Guide for Early Discovery

Prepared by: Gemini, Senior Application Scientist Executive Summary The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interaction wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interaction with a biological system. This in-depth technical guide provides a comprehensive framework for the early-stage pharmacokinetic (PK) profiling of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (Compound X). As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind experimental design, offering field-proven insights to guide researchers, scientists, and drug development professionals. We will navigate the critical path of characterizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, beginning with fundamental physicochemical characterization and progressing through essential in vitro assays to a foundational in vivo rodent PK study. Each section is designed to be a self-validating system, integrating established methodologies with the scientific reasoning necessary for robust and reliable data generation. The protocols, data interpretation, and strategic considerations outlined herein are grounded in authoritative regulatory guidelines and established scientific principles, ensuring a scientifically sound approach to go/no-go decisions in early drug discovery.[1][2]

Introduction: The Imperative of Early PK Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties.[3] Early and systematic ADME profiling is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[2] By elucidating a compound's potential for absorption, its distribution throughout the body, its metabolic fate, and its routes of elimination, we can make informed decisions, optimize chemical structures, and select candidates with the highest probability of clinical success.[1][2] This guide focuses on Compound X, a novel small molecule, and outlines a practical, integrated workflow for its initial pharmacokinetic characterization.

Compound Characterization: The Physicochemical Foundation

The ADME profile of a compound is intrinsically linked to its fundamental physicochemical properties.[3] Before embarking on biological assays, a thorough characterization of these properties is essential as they govern experimental design, from vehicle selection to the interpretation of permeability data.

While extensive experimental data for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3) is not yet available in the public domain, a common scenario in early discovery, we can leverage validated in silico prediction tools to establish a working profile.

PropertyPredicted ValuePrediction ToolSignificance in PK Profiling
Molecular Weight 217.7 g/mol N/AConforms to general "rule-of-five" guidelines for small molecule drugs.
pKa (Basic) ~9.5ChemAxonThe primary amine is expected to be protonated at physiological pH (7.4), influencing solubility and interaction with biological membranes.
LogP ~1.8ChemAxonIndicates moderate lipophilicity, suggesting a potential for good membrane permeability without excessive non-specific binding.
Aqueous Solubility pH-dependentChemAxonExpected to have higher solubility at lower pH due to the basic nature of the primary amine. This is a critical factor for oral absorption and formulation development.[4]

Note: These are predicted values and should be confirmed experimentally as soon as sufficient material is available. The Henderson-Hasselbalch relationship provides a theoretical basis for pH-dependent solubility, but experimental determination is crucial as it can be compound-specific.[4]

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are the cornerstone of early ADME assessment, offering high-throughput, cost-effective methods to evaluate specific pharmacokinetic characteristics before committing to resource-intensive in vivo studies.[1][5]

Diagram: In Vitro ADME Workflow

cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Decision PhysChem Compound X (pKa, LogP, Solubility) MetStab Metabolic Stability (Liver Microsomes) PhysChem->MetStab Guides CLint prediction PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB Affects interpretation GoNoGo Go/No-Go Decision for In Vivo Studies MetStab->GoNoGo PPB->GoNoGo Perm Permeability (Caco-2 Assay) Perm->GoNoGo PhysCEC PhysCEC PhysCEC->Perm Influences absorption

Caption: Initial workflow for the in vitro ADME assessment of Compound X.

Metabolic Stability in Liver Microsomes

Scientific Rationale: This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The rate of metabolism in this system is used to calculate intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.[6] A compound with very high metabolic instability is likely to have poor oral bioavailability and a short half-life. Conversely, a highly stable compound might lead to accumulation and potential toxicity.[6]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). The protein concentration is kept relatively low to minimize non-specific binding.[7]

    • Prepare a 1 µM working solution of Compound X in the same buffer. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[6]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

    • Prepare a "Quenching Solution" of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and Compound X solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to the Quenching Solution. The 0-minute time point serves as the initial concentration reference.

    • Include a negative control (without NADPH) to assess non-enzymatic degradation and a positive control (a compound with known metabolic liability, e.g., verapamil) to ensure the system is active.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of Compound X at each time point using a validated LC-MS/MS method.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Half-life (t½) Determined from the slope (k) of the natural log of the percent remaining parent compound vs. time plot: t½ = 0.693 / k.A shorter half-life indicates higher metabolic instability.
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)High CLint (>50 µL/min/mg) suggests rapid hepatic clearance. Low CLint (<5 µL/min/mg) suggests slow clearance.

Troubleshooting Note: If no metabolism is observed for the positive control, verify the activity of the microsomes and the integrity of the NADPH cofactor solution. If Compound X precipitates in the incubation, the concentration may need to be lowered.[6]

Cell Permeability using the Caco-2 Model

Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated, polarized enterocytes that mimic the epithelial barrier of the human small intestine.[8] This assay is the gold standard for predicting intestinal drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system for 21 days to allow for full differentiation and the formation of tight junctions.

    • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A high TEER value is indicative of a well-formed, intact monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • For A-to-B (Apical to Basolateral) transport , add Compound X (typically at 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B-to-A (Basolateral to Apical) transport , add Compound X to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Apparent Permeability (Papp) Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.High Permeability: Papp > 10 x 10⁻⁶ cm/sModerate Permeability: 1-10 x 10⁻⁶ cm/sLow Permeability: Papp < 1 x 10⁻⁶ cm/s
Efflux Ratio (ER) ER = Papp (B-to-A) / Papp (A-to-B)ER > 2: Suggests the compound is a substrate for active efflux.ER ≤ 2: Suggests passive diffusion is the primary mechanism of transport.

Rationale Note: An ER > 2 indicates that the compound is actively pumped out of the cells, which can limit its oral absorption in vivo. If a high ER is observed, follow-up studies with specific P-gp inhibitors (e.g., verapamil) can confirm the transporter's involvement.

Plasma Protein Binding (PPB)

Scientific Rationale: Most drugs bind to plasma proteins (like albumin and α1-acid glycoprotein), and it is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[3] High plasma protein binding can significantly reduce a drug's efficacy and affect its distribution. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug.

Experimental Protocol: Plasma Protein Binding by RED

  • Device and Sample Preparation:

    • Use a commercial RED device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically 8-12 kDa MWCO).

    • Spike Compound X into plasma (human and rat) at a final concentration of 1-10 µM.

    • Add the plasma sample containing Compound X to one chamber (the "red" sample chamber).

    • Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.

    • Precipitate proteins with ice-cold acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Fraction Unbound (fu) fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)The percentage of bound drug is calculated as (1 - fu) * 100%.
% Plasma Protein Binding %PPB = (1 - fu) * 100High Binding: >99%Moderate Binding: 90-99%Low Binding: <90%

Causality Note: Highly lipophilic compounds (high LogP) often exhibit high plasma protein binding. A compound that is >99.5% bound may require a much higher total concentration to achieve a therapeutically effective free concentration.

In Vivo Pharmacokinetic Study in Rodents

Scientific Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is essential to understand how these individual parameters integrate within a whole, living system. A preliminary PK study in rodents (typically rats) provides critical information on key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, importantly, oral bioavailability (F). This data is fundamental for dose selection in subsequent efficacy and toxicology studies.

Diagram: In Vivo Pharmacokinetic Study Workflow

cluster_dosing Dosing Groups (n=3-4 rats/group) cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Interpretation IV Intravenous (IV) Bolus (e.g., 1 mg/kg) Sampling Serial Blood Sampling (e.g., saphenous vein) IV->Sampling PO Oral (PO) Gavage (e.g., 10 mg/kg) PO->Sampling Processing Plasma Harvesting (Centrifugation) Sampling->Processing Storage Store at -80°C Processing->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Calc PK Parameter Calculation (AUC, CL, Vd, t½, F) Bioanalysis->PK_Calc

Caption: Workflow for a preliminary rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (250-300g). House animals under standard controlled conditions and allow for an acclimatization period of at least 3-5 days.

    • Fast animals overnight (~12 hours) before oral dosing to reduce variability in absorption, with free access to water.

  • Dose Formulation and Administration:

    • Intravenous (IV) Group (n=3-4 rats): Formulate Compound X in a vehicle suitable for IV injection (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a concentration to deliver a dose of 1 mg/kg . Administer as a single bolus via the lateral tail vein.

    • Oral (PO) Group (n=3-4 rats): Formulate Compound X as a suspension in a common oral vehicle (e.g., 0.5% carboxymethylcellulose) at a concentration to deliver a dose of 10 mg/kg . Administer via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Group Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Processing and Bioanalysis:

    • Process blood samples by centrifugation to harvest plasma. Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of Compound X in rat plasma, following FDA or EMA guidelines for bioanalytical method validation. This includes assessing accuracy, precision, selectivity, stability, and matrix effects.

Pharmacokinetic Data Analysis and Interpretation

Upon obtaining the plasma concentration-time data from the in vivo study, key pharmacokinetic parameters are calculated using non-compartmental analysis.

Step-by-Step Calculation of Key PK Parameters:

  • Area Under the Curve (AUC):

    • Calculation: The AUC from time zero to the last measurable concentration (AUC_last) is calculated using the linear trapezoidal rule.

      • AUC_last = Σ [ (Cₙ + Cₙ₊₁) / 2 ] * (tₙ₊₁ - tₙ)

    • The AUC extrapolated to infinity (AUC_inf) is calculated as:

      • AUC_inf = AUC_last + (C_last / k_el), where C_last is the last measured concentration and k_el is the terminal elimination rate constant.

    • Significance: AUC represents the total systemic exposure to the drug.

  • Clearance (CL):

    • Calculation: For the IV group: CL = Dose_iv / AUC_inf_iv

    • Significance: CL is the volume of plasma cleared of the drug per unit of time. It is a primary measure of the body's efficiency in eliminating the drug.

  • Volume of Distribution (Vd):

    • Calculation: For the IV group: Vd = CL / k_el

    • Significance: Vd is an apparent volume that relates the amount of drug in the body to the concentration in the plasma. A large Vd (>0.7 L/kg) suggests extensive distribution into tissues.

  • Terminal Half-Life (t½):

    • Calculation: t½ = 0.693 / k_el

    • Significance: The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • Oral Bioavailability (%F):

    • Calculation: %F = (AUC_inf_po / AUC_inf_iv) * (Dose_iv / Dose_po) * 100

    • Significance: The fraction of the orally administered dose that reaches systemic circulation. This is a critical parameter for determining the feasibility of an oral dosage form.

Summary of Key Pharmacokinetic Parameters:

ParameterIV RoutePO RouteInterpretation
Cmax (ng/mL) CalculatedMeasuredMaximum observed plasma concentration.
Tmax (h) N/AMeasuredTime to reach Cmax, indicates rate of absorption.
AUC (ng*h/mL) CalculatedCalculatedTotal drug exposure.
CL (L/h/kg) CalculatedN/ARate of drug elimination from the body.
Vd (L/kg) CalculatedN/AExtent of drug distribution into tissues.
t½ (h) CalculatedCalculatedDuration of drug exposure.
F (%) N/ACalculatedFraction of oral dose reaching circulation.

Conclusion and Strategic Outlook

The pharmacokinetic profiling strategy detailed in this guide provides a robust and scientifically grounded framework for the early assessment of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. By systematically integrating physicochemical predictions with a tiered approach of in vitro and in vivo experiments, drug discovery teams can build a comprehensive ADME profile. The data generated—from metabolic stability and permeability to in vivo clearance and oral bioavailability—are not merely endpoints but are decision-driving insights. They enable a quantitative risk assessment, guide the next steps of lead optimization, and ultimately increase the probability of selecting a drug candidate with a pharmacokinetic profile conducive to clinical success. This methodical approach ensures that resources are invested in compounds with the highest potential, embodying the principles of modern, efficient drug development.

References

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 237–240. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmacy and Pharmacology, 56(8), 967-976. [Link]

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  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

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  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

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  • NextSDS. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]

  • Al-Ghamdi, S., et al. (2023). Predicting the Area under the Plasma Concentration-Time Curve (AUC) for First Dose Vancomycin Using First-Order Pharmacokinetic Equations. Pharmacy, 11(2), 65. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • YouTube. (2015). Calculation of Pharmacokinetic Parameters: Part1. [Link]

  • REPROCELL. (2020). Using 3D culture to improve Caco-2 permeability assays. [Link]

  • Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. [Link]

  • Certara. (2026). Understanding and Calculating Steady State Pharmacokinetics. [Link]

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3). In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3). In the absence of published binding data for this specific molecule, this document outlines a scientifically rigorous approach to target identification and affinity determination. By analyzing its structural motifs and drawing parallels with pharmacologically characterized analogs, we postulate a high probability of interaction with monoaminergic systems, particularly serotonin and adrenergic receptors. This guide offers detailed, field-proven protocols for radioligand binding assays to empirically test these hypotheses, complete with justifications for experimental design choices and a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of new chemical entities.

Introduction and Structural Rationale

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a primary amine with a methoxy-substituted phenyl ring connected via a methoxy-ethane linker. Its structure, featuring an aromatic ring and an amine group separated by a flexible chain, is a common scaffold in neuropharmacology. This general arrangement is present in numerous compounds that interact with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

The key structural features that inform our initial hypotheses are:

  • The Phenyl-Alkyl-Amine Moiety: This is a classic pharmacophore for biogenic amines like serotonin, dopamine, and norepinephrine.

  • The 3-Methoxyphenyl Group: The position and nature of the substituent on the phenyl ring are critical for receptor selectivity and affinity. The meta-methoxy group is a feature found in various psychoactive and vasoactive compounds.

  • The Methoxy-Ethan-Amine Linker: The length and flexibility of this linker will influence how the pharmacophore orients within a receptor's binding pocket.

Given these features, we can draw parallels to structurally related compounds to predict a likely set of biological targets. For instance, derivatives of 2,5-dimethoxyphenethylamine are well-known for their interactions with serotonergic receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] Similarly, compounds containing methoxyphenyl groups have shown affinity for adrenergic receptors.[2] The antidepressant activity of some phenoxy-methyl derivatives is linked to the inhibition of biogenic amine reuptake.[3] Therefore, a primary screening panel for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride should prioritize key receptors within the serotonergic and adrenergic systems.

Postulated Target Receptors and Rationale

Based on the structural analysis, the following receptors are proposed as high-priority targets for initial binding affinity studies.

Receptor Family Specific Subtypes Rationale
Serotonin (5-HT) Receptors5-HT1A, 5-HT2A, 5-HT2CThe phenethylamine scaffold is a strong indicator for serotonergic activity. The 5-HT2A and 5-HT2C receptors are common targets for psychoactive phenethylamines.[1]
Adrenergic Receptorsα1A, α1B, α2A, β1, β2The methoxyphenyl moiety is present in ligands with known affinity for adrenergic receptors, which are involved in cardiovascular and central nervous system regulation.[2]
Dopamine ReceptorsD1, D2, D3While perhaps a lower probability than serotonin or adrenergic receptors, the general phenethylamine structure warrants investigation of dopamine receptor interaction.
Monoamine TransportersSERT, NET, DATThe structural similarity to reuptake inhibitors suggests that the compound could interfere with the transport of serotonin (SERT), norepinephrine (NET), or dopamine (DAT).[3][4]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle is based on the competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for binding to the receptor.

General Workflow for Competitive Binding Assays

The following diagram illustrates the general workflow for determining the binding affinity of our test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture expressing target receptor B Membrane Preparation (Homogenization & Centrifugation) A->B C Protein Quantification (e.g., Bradford Assay) B->C D Incubate Membranes with: 1. Radioligand (fixed concentration) 2. Test Compound (serial dilutions) C->D E Separate Bound from Free Ligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Test Compound] F->G H Non-linear Regression (Sigmoidal Dose-Response) G->H I Calculate IC50 and Ki values H->I

Caption: General workflow for a radioligand competitive binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol). This is a well-characterized, high-affinity antagonist for the 5-HT2A receptor.

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • Test Compound: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of the test compound in assay buffer, ranging from 10-11 M to 10-4 M.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of Mianserin (10 µM), 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium. The choice of time and temperature is crucial and should be optimized for each receptor-ligand system to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the GF/B filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (CPM) will be used to calculate the affinity of the test compound.

Calculating IC50
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

  • Generate a Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with a variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculating the Inhibition Constant (Ki)

The IC50 is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between these parameters.

G IC50 IC50 (Experimentally Derived) Ki Ki of Test Compound (Calculated Affinity) IC50->Ki Cheng-Prusoff Equation L [Radioligand] (Known Concentration) L->Ki Cheng-Prusoff Equation Kd Radioligand Kd (Known Affinity) Kd->Ki Cheng-Prusoff Equation

Caption: Derivation of the Ki value from experimental data.

A lower Ki value indicates a higher binding affinity. This process should be repeated for each of the postulated target receptors to build a comprehensive binding profile for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

Conclusion

While direct experimental data for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is not yet available in the public domain, its chemical structure provides a strong basis for targeted pharmacological investigation. The protocols and analytical framework detailed in this guide offer a robust and scientifically sound pathway to elucidating its receptor binding affinity profile. The primary hypothesis is an interaction with serotonergic and/or adrenergic receptors. By systematically applying these well-established radioligand binding techniques, researchers can effectively characterize this novel compound and determine its potential as a pharmacological tool or therapeutic lead.

References

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  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed.
  • 3-Methoxyphenethylamine. PubChem.
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  • Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one.
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  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflamm
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  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • BindingDB BDBM50040253 3-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}. BindingDB.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel
  • 1423033-25-3|2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. BLDpharm.

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Foundational

An In-Depth Technical Guide to the Synthesis and Discovery of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthesis pathways and discovery of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a key intermediate in pharmaceutical research and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways and discovery of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. We will explore two primary synthetic routes: the Williamson Ether Synthesis and the Reductive Amination pathway. Each route is critically evaluated for its advantages, potential challenges, and practical implementation in a laboratory setting. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Chemical Profile

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a primary amine and an ether, with the chemical formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.70 g/mol . Its structure is characterized by a 3-methoxybenzyl group linked via an ether bond to an aminoethane moiety. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

PropertyValueSource
CAS Number 1423033-25-3[1][2]
Molecular Formula C₁₀H₁₅NO₂ (free base)[1]
Molecular Weight 217.70 g/mol (hydrochloride salt)[1]
Synonyms 2-[(3-methoxybenzyl)oxy]ethanamine hydrochloride[1]

Retrosynthetic Analysis and Key Synthesis Strategies

A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to two primary synthesis strategies.

G cluster_0 Synthesis Pathways cluster_1 Starting Materials (Williamson Ether Synthesis) cluster_2 Starting Materials (Reductive Amination) Target 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride WES Williamson Ether Synthesis Target->WES C-O bond disconnection RA Reductive Amination Target->RA C-N bond disconnection SM1_WES 3-Methoxybenzyl chloride WES->SM1_WES SM2_WES 2-Aminoethanol WES->SM2_WES SM1_RA 2-((3-Methoxyphenyl)methoxy)acetaldehyde RA->SM1_RA SM2_RA Ammonia RA->SM2_RA

Caption: Retrosynthetic analysis of the target molecule.

The first approach, a Williamson Ether Synthesis, involves the formation of the ether linkage by reacting a 3-methoxybenzyl halide with 2-aminoethanol. The second strategy, Reductive Amination, focuses on constructing the carbon-nitrogen bond by reacting an aldehyde with an amine source, followed by reduction.

Pathway I: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][4]

General Reaction Scheme

G R1 3-Methoxybenzyl chloride P1 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine R1->P1 + R2 2-Aminoethanol R2->P1 Base P2 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride P1->P2 HCl

Caption: Williamson Ether Synthesis pathway.

Mechanistic Considerations and Causality of Experimental Choices

The reaction proceeds via a nucleophilic attack of the deprotonated hydroxyl group of 2-aminoethanol on the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

Causality of Choices:

  • Choice of Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol of 2-aminoethanol to form the more nucleophilic alkoxide. The choice of a non-nucleophilic base is crucial to avoid competing reactions with the alkyl halide.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it can solvate the cation of the base, leaving the alkoxide more reactive, without participating in the reaction itself.

  • Potential for N-Alkylation: A significant challenge in this pathway is the competing N-alkylation of the amine group in 2-aminoethanol. To mitigate this, one could employ a large excess of 2-aminoethanol to favor O-alkylation statistically. Alternatively, a more robust strategy involves the use of a protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the etherification is complete.

Detailed Experimental Protocol (with Amine Protection)

Step 1: N-Boc Protection of 2-Aminoethanol

  • Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the N-Boc-2-aminoethanol by column chromatography.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-2-aminoethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction back to 0 °C and add a solution of 3-methoxybenzyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction proceed at room temperature for 16-24 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc-2-[(3-methoxyphenyl)methoxy]ethanamine in a suitable solvent like dioxane or methanol.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane or concentrated HCl), and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product will precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

Pathway II: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ.

General Reaction Scheme

G R1 2-((3-Methoxyphenyl)methoxy)acetaldehyde I1 Imine intermediate R1->I1 + R2 Ammonia R2->I1 P1 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine I1->P1 Reducing Agent P2 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride P1->P2 HCl

Caption: Reductive Amination pathway.

Synthesis of the Aldehyde Intermediate

The key starting material for this pathway is 2-((3-methoxyphenyl)methoxy)acetaldehyde. This aldehyde can be prepared from 3-methoxybenzyl alcohol and a protected acetaldehyde equivalent.

Step 1: Synthesis of 2-((3-Methoxyphenyl)methoxy)acetaldehyde Dimethyl Acetal

  • To a solution of 3-methoxybenzyl alcohol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • After stirring for 30 minutes, add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Purify the resulting acetal by column chromatography.

Step 2: Hydrolysis to the Aldehyde

  • Dissolve the purified acetal in a mixture of THF and an aqueous acid (e.g., 1M HCl).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate) and extract the aldehyde with an organic solvent.

  • The crude 2-((3-methoxyphenyl)methoxy)acetaldehyde is often used directly in the next step without extensive purification due to its potential instability.

Detailed Experimental Protocol for Reductive Amination
  • Dissolve the crude 2-((3-methoxyphenyl)methoxy)acetaldehyde (1.0 eq) in a suitable solvent, such as methanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and perform an aqueous workup.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate.

  • The crude amine can be purified by column chromatography.

  • For salt formation, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Comparative Analysis of Synthesis Pathways

FeatureWilliamson Ether SynthesisReductive Amination
Starting Materials 3-Methoxybenzyl chloride, 2-Aminoethanol3-Methoxybenzyl alcohol, 2-Bromoacetaldehyde dimethyl acetal, Ammonia
Number of Steps 3 (with protection)3
Key Challenges Potential for N-alkylation, requires amine protectionSynthesis and stability of the aldehyde intermediate
Reagent Sensitivity Sodium hydride is moisture-sensitiveSodium borohydride is a relatively mild reducing agent
Scalability Generally scalable, but protection/deprotection adds stepsCan be scalable, but aldehyde stability might be a concern on a large scale

Discovery and Pharmacological Context

While the specific discovery of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. The 3-methoxyphenyl group is a common feature in molecules targeting the central nervous system. For instance, related structures are found in intermediates for the synthesis of analgesics. The ethanamine side chain is a classic pharmacophore found in numerous neurotransmitter analogs and other bioactive molecules.

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex drug candidates. Its bifunctional nature (amine and ether) allows for a wide range of subsequent chemical modifications, making it a valuable tool in medicinal chemistry for the exploration of new chemical space.

Conclusion

This technical guide has provided a detailed examination of two viable synthetic pathways for the preparation of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. Both the Williamson Ether Synthesis and the Reductive Amination routes offer practical approaches for laboratory-scale synthesis. The choice between these pathways will depend on the specific resources available, the desired scale of the reaction, and the chemist's preference for handling particular reagents and intermediates. The information presented herein, including the detailed protocols and mechanistic discussions, is intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery and development.

References

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • Gale, E. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.
  • Afonasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11913. [Link]

  • ResearchGate. (n.d.). Conversion of 3-methoxybenzyl chloride with time for ligands L 1a , L... Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Surfactants and Detergents, 12(4), 329-335.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Paula, S., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
  • National Center for Biotechnology Information. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Abstract This document provides a comprehensive guide to the standardized operating procedure for the dissolution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS Number: 1423033-25-3).[1][2] Targeting res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the standardized operating procedure for the dissolution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS Number: 1423033-25-3).[1][2] Targeting researchers, scientists, and professionals in drug development, this guide offers detailed protocols, explains the scientific rationale behind procedural steps, and addresses potential challenges. By adhering to these guidelines, users can ensure consistent, reliable, and safe preparation of solutions for downstream applications.

Introduction: Understanding the Compound

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is an amine salt that often presents as a powder.[2] Like many amine hydrochlorides, its physical and chemical properties, particularly solubility and stability, are critical considerations for its effective use in experimental settings. The hydrochloride salt form is typically employed to enhance stability and improve handling characteristics compared to the free base. The dissolution process is the foundational step for a wide array of applications, including but not limited to, reaction chemistry, biological assays, and analytical method development.

The presence of the hydrochloride salt dictates that the compound is the result of a reaction between the free amine and hydrochloric acid.[3] This acidic nature can influence the choice of solvents and the pH of the final solution.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for developing a robust dissolution protocol.

Key Physicochemical Data
PropertyValue/InformationSource
CAS Number 1423033-25-3[1][2]
Molecular Formula C10H16ClNO2[2]
Physical Form Powder[2]
Synonyms 2-[(3-methoxybenzyl)oxy]ethanamine hydrochloride[2]
Safety and Handling

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] The signal word for this compound is "Warning".[2]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.[4]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place to prevent moisture absorption, as amine salts can be hygroscopic.[5][6]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills.[7]

Dissolution Protocol Development: A Rationale-Driven Approach

The selection of an appropriate solvent is the most critical step in the dissolution process. The goal is to achieve complete dissolution to the desired concentration without causing degradation of the compound.

Solvent Selection Rationale

Amine hydrochlorides are salts and thus tend to be more soluble in polar solvents. The "like dissolves like" principle is a good starting point.

  • Polar Protic Solvents: Water, ethanol, and methanol are excellent initial candidates due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective, particularly for achieving higher concentrations.

  • Aqueous Buffers: For biological applications, dissolution in a buffered aqueous solution (e.g., PBS) is often required. The pH of the buffer can significantly impact solubility.

Initial Solubility Screening (Microscale)

Before committing a significant amount of material, a small-scale solubility test is highly recommended.

Workflow for Initial Solubility Screening:

Caption: Workflow for microscale solubility screening.

Standard Operating Procedure for Dissolution

This protocol provides a step-by-step guide for preparing a stock solution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

Materials and Equipment
  • 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

  • Selected solvent (e.g., Deionized Water, Ethanol, DMSO)

  • Analytical balance

  • Spatula

  • Appropriate volumetric flask or vial

  • Magnetic stirrer and stir bar, or vortex mixer

  • Pipettes

  • Personal Protective Equipment (as specified in Section 2.2)

Step-by-Step Dissolution Protocol
  • Preparation: Don all required PPE and ensure the work area (chemical fume hood) is clean and organized.

  • Weighing: Accurately weigh the desired amount of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride using an analytical balance. Transfer the powder carefully into the volumetric flask or vial.

    • Expert Insight: Due to the potential for hygroscopicity, work efficiently to minimize the compound's exposure to atmospheric moisture.[6] For highly sensitive applications, consider weighing in a glove box with a controlled atmosphere.

  • Initial Solvent Addition: Add approximately 50-70% of the final desired volume of the selected solvent to the flask.

  • Agitation:

    • For Aqueous and Alcoholic Solvents: Use a magnetic stirrer at a moderate speed. Gentle heating (e.g., 30-40°C) can be applied to aid dissolution if necessary, but monitor for any signs of degradation (e.g., color change).

    • For DMSO or DMF: A vortex mixer is often sufficient. Sonication in a water bath can also be used to break up any clumps and accelerate dissolution.

  • Achieving Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume. Ensure the solution is at room temperature before this final addition to ensure accuracy, especially when using a volumetric flask.

  • Mixing and Storage: Cap the flask or vial and invert several times to ensure a homogenous solution. The resulting solution should be clear and free of any particulate matter. Store the solution as appropriate for your application, often protected from light and at a low temperature (e.g., 4°C or -20°C) to maximize stability.

Advanced Considerations and Troubleshooting

pH Adjustment

For some applications, particularly in biological systems, the pH of the final solution may need to be adjusted. Dissolving an amine hydrochloride in an unbuffered solvent like water will result in a slightly acidic solution. If a neutral pH is required, consider using a biological buffer (e.g., PBS, HEPES) as the solvent.

Conversion to Free Base

In some chemical reactions, the presence of the hydrochloride is undesirable. The free amine can be generated by basification.

General Workflow for Free Base Conversion:

Caption: General workflow for converting an amine hydrochloride to its free base.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Incomplete Dissolution Insufficient solvent volume; Poor solvent choice; Low temperatureIncrease solvent volume; Try a different solvent from the recommended list; Apply gentle heating or sonication.
Solution appears cloudy or hazy Particulate contamination; Compound precipitationFilter the solution through a 0.22 µm or 0.45 µm syringe filter; Re-evaluate solvent choice and concentration.
Color change upon dissolution Compound degradationAvoid excessive heating; Prepare fresh solutions before use; Store the stock solution under inert gas (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Conclusion

The successful dissolution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a critical prerequisite for its use in research and development. By understanding the compound's physicochemical properties, adhering to strict safety protocols, and following a systematic and rationale-driven approach to solvent selection and preparation, researchers can ensure the integrity and reproducibility of their experimental results. This guide provides the necessary framework to achieve consistent and reliable solution preparation for a variety of scientific applications.

References

  • NextSDS. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • CP Lab Safety. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell-Based Assays Using 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Introduction: A Strategic Approach to Characterizing Novel Phenethylamine Analogs The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride belongs to a chemical class with structural similarities to phenethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Phenethylamine Analogs

The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride belongs to a chemical class with structural similarities to phenethylamines, a well-established pharmacophore known to interact with a variety of neurological targets. Given its structure, it is plausible that this molecule could exhibit activity as a modulator of monoamine oxidases (MAOs) or as a ligand for G-protein coupled receptors (GPCRs), both of which are critical targets in drug discovery for neurological and psychiatric disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a tiered in vitro screening cascade to characterize the biological activity of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. The proposed workflow is designed to first establish a safe therapeutic window by assessing general cytotoxicity, followed by targeted functional assays to probe its effects on high-probability biological targets.

Part 1: Foundational Assessment - General Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride exhibits cytotoxic effects. This foundational step ensures that subsequent functional assays are conducted at non-toxic concentrations, thereby avoiding misleading results due to off-target cytotoxicity. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of the test compound in a relevant cell line (e.g., HEK293, SH-SY5Y, or a project-specific line).

Materials:

  • 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in complete DMEM to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Parameter Description
Cell Line HEK293 (or other relevant cell line)
Seeding Density 1 x 10^4 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Assay Readout Absorbance at 570 nm

Part 2: Probing a Primary Target - Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters.[2] Given the structural similarity of the test compound to phenethylamines, which are known MAO substrates and inhibitors, it is prudent to assess its inhibitory potential against these enzymes. A fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity, provides a sensitive and high-throughput method for this evaluation.[3][4]

Workflow for MAO Inhibition Assay

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B isoforms.

Materials:

  • 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (MAO substrate)

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader (Ex/Em = 530/585 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in assay buffer. Also, prepare stock solutions of clorgyline and pargyline as positive controls.

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to the desired concentration in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of the diluted compound or control inhibitors to the appropriate wells. Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Prepare a working solution of the substrate (p-tyramine), HRP, and dye reagent in assay buffer. Add 25 µL of this working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value for both MAO-A and MAO-B.

Parameter MAO-A Assay MAO-B Assay
Enzyme Recombinant Human MAO-ARecombinant Human MAO-B
Substrate p-Tyraminep-Tyramine
Positive Control ClorgylinePargyline
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM0.01, 0.1, 1, 10, 100 µM
Readout Fluorescence (Ex/Em = 530/585 nm)Fluorescence (Ex/Em = 530/585 nm)

Part 3: Exploring a Secondary Target - G-Protein Coupled Receptor (GPCR) Activation

GPCRs represent a large family of transmembrane receptors that are common targets for a wide array of drugs.[5][6] Given the structural features of the test compound, it is plausible that it could act as a ligand for a GPCR, either as an agonist or an antagonist. A common method to screen for GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP).[7]

Generic GPCR Signaling Pathwaydot

GPCR_Signaling

Sources

Method

Application Note: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride in Advanced Organic Synthesis

Executive Summary & Structural Rationale In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3)[1] is a highly versatile primary amine precursor.

From a medicinal chemistry perspective, this molecule is a privileged motif. The primary amine serves as a highly reactive anchor for divergent syntheses (e.g., amidation, reductive amination). The ethyl ether linkage provides a flexible spacer with a hydrogen-bond acceptor (the ether oxygen), while the 3-methoxybenzyl group acts as a lipophilic vector capable of occupying hydrophobic sub-pockets in G-Protein Coupled Receptors (GPCRs) and kinase active sites. The methoxy substituent provides an additional vector for hydrogen bonding and modulates the electron density of the aromatic ring [4].

Physicochemical Profiling

Understanding the physical parameters of the precursor is essential for calculating stoichiometry and designing purification strategies. Below is the quantitative profile of the building block[2].

PropertyValue
Chemical Name 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
CAS Registry Number 1423033-25-3
Molecular Formula C10H16ClNO2
Molecular Weight (Salt) 217.69 g/mol
Molecular Weight (Free Base) 181.23 g/mol
Physical State Solid
Recommended Storage 4°C, desiccated

Divergent Synthetic Workflows

The primary utility of this precursor lies in its ability to undergo divergent functionalization. By neutralizing the hydrochloride salt in situ, the liberated primary amine can be channeled into distinct synthetic pathways to generate targeted libraries.

Workflow A 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl (CAS: 1423033-25-3) B Freebasing (DIPEA or Et3N) A->B C Route A: Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) B->C D Route B: Amidation (Carboxylic Acid, HATU, DIPEA) B->D E Route C: Sulfonylation (Sulfonyl Chloride, Pyridine) B->E F Secondary/Tertiary Amines (GPCR Ligands) C->F G Amides (Peptidomimetics) D->G H Sulfonamides (Kinase Inhibitors) E->H

Synthetic workflow for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride building block.

Mechanistic Causality in Reaction Design

To ensure high yields and prevent side reactions, the choice of reagents and solvents must be mechanistically justified.

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) for freebasing the hydrochloride salt. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, ensuring that only our target primary amine attacks the electrophile.

  • Reducing Agent Selection: For reductive amination, Sodium triacetoxyborohydride (STAB) is the reagent of choice [2]. Unlike Sodium borohydride (NaBH4), STAB is sufficiently mild that it will not directly reduce most aldehydes or cleave the ether linkage. It selectively reduces the transient iminium ion.

  • Coupling Reagent Selection: For amidation, HATU is utilized [3]. HATU accelerates the formation of the active ester and drives sterically hindered couplings to completion while suppressing the epimerization of adjacent chiral centers (critical in peptidomimetic synthesis).

Mechanism A Primary Amine + Aldehyde B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack C Iminium Ion Formation (-H2O) B->C Dehydration (Acidic cat.) D Hydride Transfer (from NaBH(OAc)3) C->D Reduction E Secondary Amine Product D->E Workup

Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of each step before proceeding, preventing the downstream accumulation of failed reactions.

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Objective: Couple the primary amine with a target aldehyde to generate an elaborated secondary amine scaffold.

  • Freebasing & Imine Formation: Suspend 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (217.7 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL). Add DIPEA (209 µL, 1.2 mmol).

    • Causality: DCE is chosen over Dichloromethane (DCM) because its higher boiling point and superior solubility profile for STAB accelerate iminium reduction.

    • Validation Checkpoint: The cloudy suspension must become a clear solution within 5 minutes, visually confirming the successful neutralization of the HCl salt.

  • Electrophile Addition: Add the target aldehyde (1.0 mmol) to the clear solution. Stir at room temperature under N2 for 30 minutes to allow complete hemiaminal/imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents thermal spikes and suppresses any trace direct reduction of the aldehyde.

  • Reaction Monitoring: Stir for 2 hours.

    • Validation Checkpoint: Sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS. The primary amine peak (m/z [M+H]+ ~182.1) must be completely absent, replaced by the mass of the secondary amine product.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (5 mL).

    • Causality: The basic quench destroys excess STAB and ensures the secondary amine product is fully deprotonated (free-based) to partition into the organic layer.

  • Extraction: Extract with EtOAc (3 x 10 mL). Dry organics over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM with 0.1% NH4OH modifier).

Protocol B: Amide Bond Formation

Objective: Couple the primary amine with a target carboxylic acid to generate a stable amide bond.

  • Carboxylic Acid Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (4 mL). Add DIPEA (435 µL, 2.5 mmol) and stir for 10 minutes.

    • Validation Checkpoint: A distinct color change (typically to a pale or bright yellow) indicates the successful formation of the highly reactive active O-At ester.

  • Coupling: Add 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (217.7 mg, 1.0 mmol) in one solid portion. Stir at room temperature for 2 hours.

  • Reaction Monitoring:

    • Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin. The primary amine starting material (dark purple spot at Rf ~0.1) should disappear entirely. A new, UV-active spot (the amide product) should appear at a higher Rf (~0.4-0.6), which does not stain strongly with Ninhydrin.

  • Workup & Washing: Dilute the mixture with EtOAc (15 mL). Wash sequentially with:

    • 1M HCl (5 mL) to remove unreacted amine and basic byproducts.

    • Saturated NaHCO3 (5 mL) to remove unreacted acid.

    • Brine (5 x 5 mL).

    • Causality: DMF is highly water-soluble but notoriously difficult to evaporate. Repeated brine washes efficiently partition DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Isolation: Dry the organic layer over MgSO4, filter, and evaporate to yield the pure amide product.

References

  • NextSDS. "2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. URL: [Link]

Sources

Application

Comprehensive Application Note: HPLC Method Development and ICH Q2(R2) Validation for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride

Executive Summary This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-[(3-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride . Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chromatographic principles and practical, bench-level execution. The methodology strictly adheres to the ICH Q2(R2) guidelines[1], ensuring a self-validating, highly reproducible analytical framework suitable for routine quality control and pharmacokinetic profiling.

Analyte Profiling & The "Basic Amine" Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical properties[2]:

  • Chemical Structure: The molecule consists of a lipophilic 3-methoxyphenyl ether head group attached to a highly polar primary ethanamine tail.

  • Ionization (pKa): The primary amine is highly basic (estimated pKa ~9.5), meaning it remains positively charged (protonated) across a wide pH range.

  • The Chromatographic Challenge: Primary amines are notorious for causing severe peak tailing on standard silica-based stationary phases[3]. This occurs because unendcapped, residual silanols (Si-OH) on the silica surface have a pKa of ~3.5 to 4.5. At neutral pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction between the protonated amine and the silanoate ions creates secondary ion-exchange retention, ruining peak symmetry and resolution[4].

Visualization: Silanol Interaction Dynamics

Silanol_Interaction High_pH Neutral/High pH (>7.0) Silanols Ionized (-SiO⁻) Amine Analyte Amine Protonated (-NH3⁺) High_pH->Amine Electrostatic Attraction Low_pH Low pH (<3.0) Silanols Protonated (-SiOH) Low_pH->Amine Repulsion / No Interaction Tailing Severe Peak Tailing (Ion-Exchange) Amine->Tailing Sharp Sharp Peak Shape (Hydrophobic Partitioning) Amine->Sharp

Effect of mobile phase pH on silanol ionization and primary amine peak shape.

Method Development Strategy: The Causality Behind the Choices

Instead of relying on trial and error, this method is built on deterministic chromatographic principles[4].

Column Selection

We selected an Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity Type B silica column). Type B silica is synthesized to be virtually free of metal impurities that exacerbate silanol acidity. Furthermore, the "double endcapping" process chemically shields residual silanols, drastically reducing the secondary interactions that plague basic compounds[5].

Mobile Phase & pH Engineering

To completely suppress silanol ionization, the mobile phase pH must be driven at least 1.5 units below the silanol pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) in water, which yields a pH of ~2.0.

  • Mechanistic Insight: At pH 2.0, silanols are fully protonated (neutral). TFA also acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion forms a transient, neutral ion-pair complex with the protonated amine, increasing its apparent lipophilicity and driving it into the C18 stationary phase for sharper, more symmetrical elution[3].

Gradient Elution Rationale

Because the analyte has a highly polar tail and a lipophilic head, an isocratic method would either elute the amine in the void volume or retain the aromatic ring excessively. A gradient starting at 5% organic modifier ensures the amine is initially retained via aqueous partitioning, while a ramp to 60% efficiently elutes the hydrophobic aromatic moiety[4].

Experimental Protocols

Reagents and Materials
  • Analyte: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

A method is only as reliable as its sample preparation. This protocol ensures complete dissolution and prevents matrix precipitation.

  • Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask.

  • Solubilization: Add 15 mL of Diluent (Water:MeCN, 80:20 v/v). Sonicate for 5 minutes in a water bath at room temperature to ensure complete dissolution of the hydrochloride salt.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix thoroughly.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Make up to volume with Diluent.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Discard the first 1 mL of filtrate to account for membrane saturation.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Stabilizes mass transfer kinetics)
Injection Volume 10 µL
Detection (UV) 220 nm (Primary amine/ether absorbance) & 275 nm (Aromatic ring)
Diluent Water : Acetonitrile (80:20, v/v)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.0955Retention of polar amine
8.04060Elution of lipophilic ether
10.01090Column wash
10.1955Re-equilibration
15.0955End of sequence

ICH Q2(R2) Method Validation Framework

To ensure the method is a self-validating system, it is subjected to the ICH Q2(R2) validation lifecycle[1]. Before any validation parameter is assessed, a System Suitability Test (SST) must pass, proving the instrument is fit-for-purpose on that specific day.

Visualization: Analytical Lifecycle

Validation_Workflow cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column, pH, Gradient Optimization ATP->Dev SST System Suitability Testing (SST) Tailing < 1.5, Plates > 5000 Dev->SST Spec Specificity No Matrix Interference SST->Spec Lin Linearity & Range R² > 0.999 SST->Lin Acc Accuracy 98-102% Recovery SST->Acc Prec Precision %RSD < 2.0% SST->Prec

Analytical lifecycle workflow from method development to ICH Q2(R2) validation.

System Suitability Testing (SST)

Run six replicate injections of the 100 µg/mL working standard.

Table 3: SST Specifications

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0%Confirms pump and gradient stability.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision.
Tailing Factor (Tf) ≤ 1.5Verifies suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and bed integrity.
Validation Summary (Representative Data)

The following table summarizes the quantitative validation targets required by ICH Q2(R2)[1], demonstrating the method's reliability.

Table 4: ICH Q2(R2) Validation Results Summary

Validation ParameterMethodologyAcceptance CriteriaRepresentative Result
Specificity Inject blank, placebo, and standard.No interfering peaks at analyte RT.Passed. Peak purity index > 0.990.
Linearity & Range 5 concentration levels (50% to 150% of target).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998 (Range: 50 - 150 µg/mL).
Accuracy (Recovery) Spike API into matrix at 80%, 100%, 120% (n=3 each).Mean recovery between 98.0% - 102.0%.99.4% ± 0.6% across all levels.
Method Precision 6 independent sample preparations at 100% level.%RSD of assay ≤ 2.0%.%RSD = 0.85%.
LOD / LOQ Signal-to-Noise (S/N) ratio approach.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.
Robustness Deliberate variations (Flow ±0.1 mL/min, Temp ±2°C).SST criteria must still be met.Tf remains < 1.3; %RSD < 1.5%.

Conclusion

By systematically addressing the physicochemical vulnerabilities of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride—specifically its propensity for silanol-driven peak tailing—this method establishes a highly controlled chromatographic environment. The integration of a low-pH TFA buffer with a double-endcapped C18 stationary phase yields a rugged, stability-indicating assay that fully complies with ICH Q2(R2) validation standards.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures; Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., Glajch, J. L.) URL: [Link]

  • Title: Agilent ZORBAX Eclipse Plus LC Columns Source: Agilent Technologies URL: [Link]

Sources

Method

Guide to the Formulation and In Vivo Administration of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the formulation and administration of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation and administration of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3) in common laboratory animal models. As a hydrochloride salt, this compound is anticipated to have favorable aqueous solubility, simplifying formulation development. This guide emphasizes a systematic, vehicle-selection workflow, starting with simple aqueous solutions and progressing to more complex systems only as necessitated by solubility and stability assessments. Detailed, step-by-step protocols for oral and parenteral routes of administration in rodents are provided, alongside critical data on maximum recommended dosing volumes and appropriate needle gauges. The protocols are designed to ensure experimental reproducibility, align with animal welfare standards, and provide researchers with a robust framework for preclinical evaluation.

Compound Profile and Safety Precautions

Physicochemical Properties

A thorough understanding of the test article's properties is the foundation of successful formulation and dosing. 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a research chemical whose key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride[1]
Synonym(s) 2-[(3-methoxybenzyl)oxy]ethanamine hydrochloride[2]
CAS Number 1423033-25-3[1][2]
Molecular Formula C₁₀H₁₆ClNO₂[2]
Molecular Weight 217.7 g/mol [2]
Physical Form Powder[2]
InChI Key GXSPGIHKXHEHGN-UHFFFAOYSA-N[2]
Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound. Based on available safety data, this compound requires careful handling.

  • Hazard Classifications : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation or drowsiness and dizziness (H335/H336).[1][2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[3] Handling should be performed in a well-ventilated area or a chemical fume hood.[3]

  • Storage : Store the compound in a tightly closed container in a cool, dry place.[4]

  • Response : In case of contact, immediately flush the affected area with copious amounts of water. If swallowed, rinse mouth but do not induce vomiting and seek immediate medical attention.[3][5]

Formulation Development and Vehicle Selection

The primary goal of formulation is to deliver a precise, stable, and biocompatible dose of the test article. The choice of vehicle is critical and is dictated by the compound's solubility, the intended route of administration, and the vehicle's own toxicological profile.[6][7] An ideal vehicle should be inert, causing no physiological effects that could confound study results.[7]

Guiding Principles of Vehicle Selection

For a hydrochloride salt like 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl, the formulation strategy should begin with the simplest aqueous vehicles. This approach minimizes potential vehicle-induced toxicity and complex interactions.

G cluster_0 cluster_1 A Start: Define Required Dose (mg/kg) & Route of Administration B Determine Max Dosing Volume (mL/kg) for selected route (See Table 2) A->B C Calculate Required Final Concentration (mg/mL) B->C D Protocol 2.2: Solubility Assessment in Aqueous Vehicles (Saline, PBS) C->D E Is Compound Soluble & Stable at Required Concentration? D->E F Yes E->F Yes G No E->G No H Protocol 2.3: Prepare Aqueous Formulation. Sterile filter before use. F->H I Consider Alternative Vehicles: - Co-solvents (PEG, DMSO)* - Suspending Agents (CMC, Tween 80) G->I K Final Formulation Ready for Dosing H->K J Protocol 2.4: Prepare Suspension (for Oral Route Only) I->J J->K L

Caption: A decision workflow for selecting a suitable vehicle.

Protocol 2.2: Solubility Assessment

Objective: To determine the solubility of the test article in common, simple aqueous vehicles.

Materials:

  • 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

  • Sterile 0.9% Saline

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Small glass vials or microcentrifuge tubes

Procedure:

  • Calculate the highest concentration required for your study based on the highest dose and the maximum administration volume for the chosen route (see Table 2).

  • Weigh a small amount of the compound (e.g., 5-10 mg) into a vial.

  • Add the calculated volume of the first test vehicle (e.g., 0.9% Saline) to achieve a concentration slightly above your target.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If not fully dissolved, gentle warming (to 37°C) or brief sonication may be attempted.

  • If the compound dissolves, observe the solution for 30-60 minutes at room temperature for any signs of precipitation.

  • Repeat steps 2-7 for other aqueous vehicles (e.g., PBS) if necessary.

Protocol 2.3: Preparation of an Aqueous Formulation (for Parenteral & Oral Use)

Objective: To prepare a sterile, ready-to-dose solution.

Materials:

  • Test article

  • Selected sterile aqueous vehicle (e.g., 0.9% Saline)

  • Sterile vials, graduated cylinders, and magnetic stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the required amount of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride for the final target volume and concentration.

  • In a sterile container, add approximately 80% of the final volume of the vehicle.

  • While stirring, slowly add the weighed powder.

  • Continue stirring until the compound is completely dissolved.

  • Add the vehicle to reach the final desired volume (qs).

  • Draw the solution into a sterile syringe.

  • Affix a sterile 0.22 µm filter to the syringe and push the solution through the filter into a final sterile vial. This step is critical for parenteral routes to ensure sterility.[7]

  • Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Prepare fresh daily unless stability data indicates otherwise.

Protocol 2.4: Preparation of a Suspension (for Oral Administration)

Objective: To prepare a uniform suspension for oral gavage when aqueous solubility is insufficient.

Materials:

  • Test article

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water, or 0.5% methylcellulose).[8][9]

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of the test article.

  • If using a mortar and pestle, add the powder and a very small amount of the vehicle. Levigate to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradually add more vehicle in small increments while continuously mixing.

  • Transfer the mixture to a graduated cylinder or beaker and add the vehicle to the final volume.

  • Stir continuously with a magnetic stirrer during dosing to ensure the suspension remains homogenous and each animal receives the correct dose.[10]

Animal Dosing Guidelines

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[11] These guidelines are for healthy, adult animals and may need adjustment for young or compromised animals.[12][13]

Recommended Maximum Dosing Volumes

Administering excessive volumes can cause pain, distress, and altered physiological parameters, potentially confounding study results.[12][14] The following table provides consensus recommendations for common routes in mice and rats.

SpeciesRouteAcceptable Max Volume (mL/kg) Absolute Max Volume (mL/kg)**Recommended Needle Gauge
Mouse Oral (PO)10 (20)20-22g (gavage needle)
Intravenous (IV)5 (25)26-30g
Intraperitoneal (IP)10 (40)25-27g
Subcutaneous (SC)10 (40)25-27g
Rat Oral (PO)10 (20)16-18g (gavage needle)
Intravenous (IV)5 (20)23-25g
Intraperitoneal (IP)5-10 (20)23-25g
Subcutaneous (SC)5 (10)23-25g
Data compiled from multiple IACUC guidelines.[6][7][11][12][13] Acceptable Max Volume is for routine, repeated dosing. *Absolute Max Volume is for infrequent or single-dose studies and requires strong scientific justification.
Dose Calculation

Accurate dose calculation is paramount for study validity.

Step 1: Calculate the dose for an individual animal.

  • Dose (mg) = Animal Weight (kg) × Dose Rate (mg/kg)

Step 2: Calculate the volume to administer.

  • Volume (mL) = Dose (mg) / Concentration of Formulation (mg/mL)

Example Calculation:

  • Animal: 25 g (0.025 kg) mouse

  • Target Dose: 10 mg/kg

  • Formulation Concentration: 1 mg/mL

  • Dose (mg): 0.025 kg × 10 mg/kg = 0.25 mg

  • Volume (mL): 0.25 mg / 1 mg/mL = 0.25 mL

Administration Protocols

The following are generalized protocols. Personnel must be properly trained and demonstrate proficiency for each technique.[14][15]

G cluster_0 A Formulation Prep (Protocol 2.3 or 2.4) B Accurate Dose Calculation (Section 3.2) A->B C Animal Restraint (Appropriate for Route) B->C D Dose Administration (Protocols 4.1-4.4) C->D E Post-Dosing Monitoring (Clinical Signs, Welfare) D->E F Data & Sample Collection E->F G End of Study F->G

Caption: Generalized experimental workflow for in vivo studies.

Protocol 4.1: Oral Gavage (PO)

Objective: To deliver a precise volume directly into the stomach.

  • Select the appropriate gavage needle: Use a flexible or ball-tipped rigid needle of the correct length (measure from the mouth to the last rib).

  • Restrain the animal: Ensure a firm but gentle grip that straightens the neck and back to create a direct path to the esophagus.

  • Introduce the needle: Insert the needle into the side of the mouth, then gently advance it along the roof of the mouth toward the back of the throat. The animal should swallow the needle. If resistance is met, do not force it .

  • Administer the dose: Once the needle is in place, dispense the formulation smoothly and steadily.

  • Withdraw the needle: Remove the needle in a single, smooth motion.

  • Monitor: Briefly monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[10]

Protocol 4.2: Intravenous (IV) Injection

Objective: To administer the compound directly into the systemic circulation, typically via the lateral tail vein.

  • Warm the tail: Use a heat lamp or warm water to dilate the tail veins, making them more visible.

  • Restrain the animal: Place the animal in a suitable restraint device.

  • Prepare the syringe: Use a small gauge needle (e.g., 27-30g for a mouse) and ensure no air bubbles are present in the syringe.

  • Position the needle: Position the needle, bevel up, parallel to the vein and insert it smoothly into the vein.

  • Administer the dose: Inject slowly. If significant resistance or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Withdraw and apply pressure: Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

Protocol 4.3: Intraperitoneal (IP) Injection

Objective: To administer the compound into the peritoneal cavity.

  • Restrain the animal: Secure the animal to expose the abdomen. For rats and mice, this is often done by scruffing and allowing the hindquarters to be exposed.

  • Locate the injection site: The injection should be given in the lower right or left abdominal quadrant to avoid the bladder (midline) and cecum (on the right side in mice).[15]

  • Insert the needle: Tilt the animal's head slightly downward. Insert the needle (bevel up) at a 15-30 degree angle.

  • Aspirate: Gently pull back on the plunger to ensure no urine or intestinal contents are drawn into the syringe. If fluid is aspirated, discard the syringe and re-dose at a different location.

  • Inject: If aspiration is clear, inject the dose smoothly.

  • Withdraw the needle: Remove the needle and return the animal to its cage.

Protocol 4.4: Subcutaneous (SC) Injection

Objective: To administer the compound into the space just under the skin.

  • Restrain the animal: Scruff the animal firmly to create a "tent" of skin over the shoulders.

  • Insert the needle: Insert the needle (bevel up) into the base of the skin tent, parallel to the animal's spine.

  • Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel.

  • Inject: Administer the dose. A small bleb or lump will form under the skin.

  • Withdraw the needle: Remove the needle and gently massage the area to help disperse the liquid.

Post-Administration Monitoring

Following administration, all animals must be monitored for adverse clinical signs.[11] The frequency of monitoring depends on the nature of the compound and the study but should be more frequent in the first few hours after dosing. Observations should include, but are not limited to:

  • Changes in posture or activity level

  • Changes in breathing

  • Appearance of fur (piloerection)

  • Any signs of pain or distress (e.g., vocalization, guarding the injection site)

  • Changes in body weight and food/water consumption.[16]

All observations must be documented according to the IACUC-approved protocol.

References

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • NextSDS. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. [Link]

  • Gaud, R. S., et al. (2017). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 12(8), e0181934. [Link]

  • Google Patents. (2011). CN102151263A - Veterinary compound hydrochloric acid injection and preparation method thereof.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Clough, G., et al. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals, 29(4), 432-437. [Link]

  • UC Davis IACUC. (2022). Policy: Maximum Volumes for Substance Administration. UC Davis Institutional Animal Care and Use Program. [Link]

  • ResearchGate. (n.d.). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse administration (injection volume 10ml/kg) of SNAP 37889. ResearchGate. [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. Washington State University. [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. [Link]

  • National Research Council. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Eureka. (2011). Veterinary compound hydrochloric acid injection and preparation method thereof. Eureka. [Link]

  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • San Diego State University IACUC. (n.d.). Routes of Administration Guidelines: for Research and Teaching Animals. San Diego State University. [Link]

  • Deepak Group. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Group. [Link]

  • Journal of Dairy & Veterinary Sciences. (2018). Preparation and administration of medicaments body weight of animals and drug dosage. Juniper Publishers. [Link]

  • University of Texas at Austin IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. University of Texas at Austin Office of Research. [Link]

  • University of Notre Dame IACUC. (2018). Dosing Volumes, Needle, Minipump Guidelines. University of Notre Dame. [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 220, 107-114. [Link]

  • PubChem. (n.d.). 2-Methoxy-2-(3-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 83(2), 245-253. [Link]

  • National University of Singapore IACUC. (n.d.). Recommended Volume for Administered Substances. Comparative Medicine NUS. [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. ATSDR. [Link]

Sources

Application

Application Note: Preparation of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride Stock Solutions for High-Throughput Screening

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The quality and reliability of HTS data are fundamentally dependent on the in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The quality and reliability of HTS data are fundamentally dependent on the integrity of the compound stock solutions. This application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. The principles and methodologies described herein are designed to ensure maximal compound viability, concentration accuracy, and experimental reproducibility, and are broadly applicable to other novel small molecules in a drug discovery pipeline.

Introduction: The Critical Role of Stock Solution Integrity in HTS

The adage "garbage in, garbage out" is particularly resonant in high-throughput screening. An improperly prepared stock solution can introduce significant variability, leading to false positives, false negatives, and a lack of reproducibility that undermines the entire screening campaign.[1][2] Key challenges in compound management include ensuring complete solubilization, preventing precipitation upon dilution into aqueous assay buffers, and mitigating compound degradation during storage.[3]

This guide addresses these challenges by providing a systematic workflow for handling 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a primary amine hydrochloride salt. Hydrochloride salts of amine-containing compounds are common in drug discovery libraries and often exhibit good aqueous solubility. However, their behavior in organic solvents like dimethyl sulfoxide (DMSO), the standard for HTS libraries, must be empirically validated.[4] The protocols herein are grounded in best practices outlined in authoritative resources such as the NIH's Assay Guidance Manual, emphasizing a quality-centric approach from powder to plate.[5][6]

Compound Characterization

Understanding the physicochemical properties of a compound is the first step toward developing a robust preparation protocol.

PropertyValueSource
Chemical Name 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride[7]
Synonym(s) 2-[(3-methoxybenzyl)oxy]ethanamine hydrochloride[8]
CAS Number 1423033-25-3[7][8]
Molecular Formula C₁₀H₁₆ClNO₂[8]
Molecular Weight 217.7 g/mol [8]
Physical Form Powder[8]
Purity As provided by supplier (e.g., >95%)N/A
Known Hazards Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335)[7][8]

Experimental Workflow Overview

A successful stock solution preparation workflow involves a logical progression from initial solubility testing to final quality control. This systematic process minimizes variability and ensures that the compound is suitable for the HTS assay.

HTS_Stock_Solution_Workflow cluster_prep Phase 1: Preparation & Dissolution cluster_qc Phase 2: Quality Control & Storage cluster_use Phase 3: Assay Application SolidCompound Weigh Solid Compound SolubilityTest Protocol I: Determine Max Solubility in DMSO SolidCompound->SolubilityTest Small Scale Test StockPrep Protocol II: Prepare Master Stock (e.g., 10 mM in DMSO) SolubilityTest->StockPrep Inform Concentration QC Protocol III: Quality Control (Concentration & Purity) StockPrep->QC Aliquoting Aliquot into Single-Use Plates/ Tubes QC->Aliquoting Storage Store at -20°C / -80°C (Desiccated) Aliquoting->Storage AssayPlate Prepare Assay-Ready Plates via Serial Dilution Storage->AssayPlate Thaw as needed Screening High-Throughput Screening AssayPlate->Screening

Caption: Overall workflow from solid compound to HTS-ready plates.

Materials and Equipment

  • Compound: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (as solid powder)

  • Solvent: Anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO) (≤0.05% water)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Bath sonicator

    • Calibrated positive displacement pipettes

    • Sterile, low-binding microcentrifuge tubes or 96/384-well plates with seals

    • Automated liquid handler (recommended for plating)

    • Plate reader or HPLC-UV/MS system for QC

Protocol I: Preliminary Solubility Assessment

Causality: Before preparing a high-concentration master stock, it is imperative to determine the compound's maximum solubility in the chosen solvent (DMSO).[9] Attempting to create a solution above this threshold will result in an inaccurate concentration and potential compound precipitation during storage or assay dilution. This protocol establishes an empirical solubility limit.

Methodology:

  • Prepare Serial Slurries: Weigh 2-5 mg of the compound into several separate, tared glass vials.

  • Solvent Addition: To each vial, add an increasing volume of anhydrous DMSO to create a range of target concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Promote Dissolution:

    • Vortex each vial vigorously for 2 minutes.

    • Sonicate the vials in a room temperature water bath for 15-30 minutes.

    • Allow vials to equilibrate at room temperature for at least 2 hours.

  • Visual Inspection: Carefully inspect each vial against a dark background for any visible particulates. The highest concentration that shows no visible solid material is the preliminary maximum solubility.

  • Confirmation (Optional but Recommended): Centrifuge the vials at >10,000 x g for 10 minutes. Carefully aspirate the supernatant and analyze its concentration via a suitable method (e.g., HPLC-UV, LC-MS, or NMR). This confirms the concentration of the soluble fraction.

Protocol II: Master Stock Solution Preparation (10 mM)

Causality: A standard concentration for HTS master stock solutions is 10 mM.[10] This provides a convenient starting point for creating a wide range of assay concentrations while minimizing the final DMSO percentage in the assay, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[3]

Methodology:

  • Pre-calculation: Calculate the mass of compound required.

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.001 L x 0.010 mol/L x 217.7 g/mol x 1000 mg/g = 2.177 mg

  • Weighing: On an analytical balance, accurately weigh the calculated mass of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride into a sterile, appropriate-sized tube or vial.

  • Solvent Addition: Using a calibrated pipette, add the precise volume of anhydrous DMSO to the vessel.

    • Expert Tip: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[11][12] Use a fresh bottle or one that has been properly stored with desiccant. Water absorption can lower the effective concentration and promote compound precipitation.

  • Dissolution:

    • Cap the vessel securely and vortex for 2-5 minutes until the powder is fully dispersed.

    • Sonicate in a room temperature water bath for 10-15 minutes to ensure complete dissolution.[13]

    • Visually inspect the solution to confirm it is clear and free of particulates.

  • Aliquoting & Storage:

    • Immediately aliquot the master stock into single-use volumes in HTS-compatible plates or tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water into the stock.

    • Seal plates with pierceable foil or cap tubes tightly.

    • Store at -20°C for short-term (1-3 months) or -80°C for long-term storage. Ensure storage is in a desiccated environment.

Protocol III: Quality Control (QC) of Stock Solutions

Causality: Trust in HTS data begins with a validated stock solution. QC is a non-negotiable step to verify concentration and assess purity/integrity.[14][15] This self-validating system ensures that the intended concentration matches the actual concentration and that the compound has not degraded during preparation.

QC_Workflow cluster_qc_steps QC Validation Steps cluster_analysis Analytical Methods cluster_decision Decision Point Stock Master Stock Solution (Nominal 10 mM) Sample Prepare QC Sample (e.g., 1:100 dilution) Stock->Sample Conc Concentration Check (LC-MS or HPLC-UV) Sample->Conc Purity Purity/Integrity Check (HPLC-UV Peak Area %) Sample->Purity Decision Concentration within ±10%? Purity >95%? Conc->Decision Purity->Decision Pass PASS: Release for HTS Decision->Pass Yes Fail FAIL: Discard and Reprepare Decision->Fail No

Caption: Quality control decision workflow for stock solution validation.

Methodology:

  • Concentration Verification (LC-MS/HPLC-UV):

    • Prepare a small, diluted sample from the master stock (e.g., 100 µM).

    • Analyze the sample using a quantitative LC-MS or HPLC-UV method with a reference standard curve if available.

    • Acceptance Criteria: The experimentally determined concentration should be within ±10% of the nominal concentration (e.g., 9.0 mM to 11.0 mM for a 10 mM stock).

  • Purity and Integrity Assessment (HPLC-UV):

    • Using the chromatogram from the HPLC-UV analysis, calculate the peak area of the parent compound.

    • Acceptance Criteria: The purity, calculated as (Parent Peak Area / Total Peak Area) x 100, should typically be ≥95%. Significant degradation peaks would flag the stock for repreparation.

  • Documentation: Record all results, including lot numbers, dates, operator, and QC outcomes in a laboratory information management system (LIMS) or dedicated lab notebook.

References

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • NextSDS. 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved March 17, 2026, from [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved March 17, 2026, from [Link]

  • Banks, M. N., et al. (2021). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1017-1025. Retrieved March 17, 2026, from [Link]

  • Google Patents. A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Scribd. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved March 17, 2026, from [Link]

  • BMG LABTECH. High-throughput screening (HTS). Retrieved March 17, 2026, from [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS discovery, 23(7), 635–637. Retrieved March 17, 2026, from [Link]

  • Lamanec, T. R., et al. (2018). In situ DMSO hydration measurements of HTS compound libraries. SLAS technology, 23(4), 384-391. Retrieved March 17, 2026, from [Link]

  • Scribd. Preparing Standard HCl Solution. Retrieved March 17, 2026, from [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986. Retrieved March 17, 2026, from [Link]

  • Evotec. High Throughput Screening (HTS) Services. Retrieved March 17, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Assay and Drug Development Technologies, 10(3), 183-185. Retrieved March 17, 2026, from [Link]

  • NextSDS. 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Patel, S. B., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(4), 481-490. Retrieved March 17, 2026, from [Link]

  • Argolight. (2024, January 12). Quality control of HCS-HTS fluorescence imaging systems. Retrieved March 17, 2026, from [Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved March 17, 2026, from [Link]

  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology, 26(6), 553-554. Retrieved March 17, 2026, from [Link]

Sources

Method

How to use 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in pharmacological assays

An Application Guide for the Pharmacological Characterization of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride Abstract This document provides a comprehensive guide for the pharmacological evaluation of 2-[(3-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Pharmacological Characterization of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Abstract

This document provides a comprehensive guide for the pharmacological evaluation of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3), a novel chemical entity with potential activity at G protein-coupled receptors (GPCRs). Due to its structural similarity to known aminergic ligands, we hypothesize that its primary targets are likely within the aminergic GPCR family (e.g., adrenergic, dopaminergic, serotonergic receptors). This guide presents a systematic, multi-tiered experimental approach, progressing from initial binding affinity determination to detailed functional characterization of G protein activation and downstream second messenger signaling. The protocols herein are designed to be self-validating and provide researchers with the necessary tools to elucidate the compound's mechanism of action, potency, and efficacy.

Introduction and Rationale

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a primary amine featuring a methoxyphenyl group linked via an ether to an ethanamine sidechain. This structural motif is analogous to phenylethylamines, a class of compounds renowned for their interaction with aminergic GPCRs, which are critical targets in drug discovery for neurological and metabolic disorders.[1][2][3] The lack of published pharmacological data for this specific compound necessitates a structured and hypothesis-driven approach to its characterization.

This guide outlines a logical workflow to:

  • Determine Binding Affinity: Quantify the compound's ability to bind to a panel of putative receptor targets.

  • Assess Functional Activity: Characterize the compound as an agonist, antagonist, or inverse agonist by measuring its effect on G protein activation.

  • Profile Signaling Pathways: Elucidate which downstream signaling cascades (e.g., cAMP, Ca²⁺) are modulated by the compound.

By following this workflow, researchers can generate a comprehensive pharmacological profile, transforming a novel chemical entity into a well-characterized research tool or potential therapeutic lead.

Compound Handling and Preparation

Proper handling and preparation are foundational to reproducible results.

2.1. Safety Precautions 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is classified as an irritant.[4] Standard laboratory precautions should be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

2.2. Stock Solution Preparation A high-concentration, validated stock solution is critical. The hydrochloride salt form generally confers good aqueous solubility.

ParameterRecommendationRationale
Compound Name 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride-
CAS Number 1423033-25-3-
Molecular Weight 217.7 g/mol [5]Required for accurate molar concentration calculation.
Solvent DMSO or sterile deionized waterDMSO is a universal solvent for many organic molecules. If using water, ensure complete dissolution.
Stock Concentration 10 mM or 20 mMA high concentration minimizes the volume of solvent added to the assay, preventing solvent-induced artifacts.
Storage Aliquot and store at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.

To Prepare a 10 mM Stock Solution:

  • Weigh out 2.18 mg of the compound.

  • Dissolve in 1 mL of high-purity DMSO or water.

  • Vortex until fully dissolved.

  • Dispense into single-use aliquots.

Tier 1: Receptor Binding Affinity Profiling

The first step is to determine if the compound physically interacts with its hypothesized targets. The radioligand competition binding assay is the gold standard for quantifying the affinity (Kᵢ) of an unlabeled compound (the "competitor") for a receptor.[6][7]

3.1. Principle of Competition Binding This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀. This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]

3.2. Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_process Processing & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Target Receptor incubate Incubate: Membranes + Radioligand + Test Compound/Buffer/NSB prep_membranes->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate prep_radio Prepare Radioligand (e.g., [³H]Spiperone) prep_radio->incubate incubate_details Total Binding: No Competitor Non-Specific Binding (NSB): Saturating Unlabeled Ligand Competition: Test Compound incubate->incubate_details filtrate Rapid Filtration (Wash away unbound radioligand) incubate->filtrate count Scintillation Counting (Quantify bound radioactivity) filtrate->count calc_specific Calculate Specific Binding: Total - NSB count->calc_specific plot_curve Plot % Specific Binding vs. [Compound] calc_specific->plot_curve calc_ki Determine IC₅₀ Calculate Kᵢ (Cheng-Prusoff) plot_curve->calc_ki G R_inactive Inactive GPCR R_active Active GPCR R_inactive->R_active Conformational Change G_inactive Gα(GDP)-βγ R_active->G_inactive Activates G_active_alpha Gα-[³⁵S]GTPγS (Signal) G_inactive->G_active_alpha Binds [³⁵S]GTPγS GDP GDP G_inactive->GDP Releases G_active_betagamma Gβγ G_active_alpha->G_active_betagamma Dissociates Agonist Agonist (Test Compound) Agonist->R_inactive Binds GTPgS [³⁵S]GTPγS GTPgS->G_inactive

Caption: The G-protein cycle as measured by the [³⁵S]GTPγS assay.

4.3. Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents:

    • Membrane Preparation: As described in Protocol 3.3.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. [9]Note: The presence of Na⁺ and Mg²⁺ is often critical for receptor function. [10] * GDP: To a final concentration of 10-30 µM to ensure G proteins are in their basal, GDP-bound state before the assay begins. [9] * Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol) to a final concentration of 0.1-0.5 nM.

    • Test Compound: Serial dilutions for agonist mode; fixed concentration of agonist + serial dilutions of test compound for antagonist mode.

  • Assay Procedure (Agonist Mode):

    • In a 96-well plate, combine on ice: assay buffer, membranes (2-20 µg), and GDP. Pre-incubate for 15-20 minutes.

    • Add serial dilutions of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

    • Basal Binding Wells: Add buffer instead of compound.

    • Non-Specific Binding Wells: Add a high concentration of unlabeled GTPγS (10-20 µM).

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate at 30°C for 30-60 minutes with gentle agitation. [9] * Terminate, filter, and wash as described in Protocol 3.3.

    • Quantify radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each compound concentration.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known reference agonist.

Tier 3: Downstream Signaling Pathway Profiling

GPCRs signal through different G protein subtypes (Gαₛ, Gαᵢ/ₒ, Gαᵩ/₁₁) which, in turn, modulate distinct second messengers. [11][12]Profiling these pathways provides a more complete picture of the compound's functional effects.

5.1. Signaling Pathways Overview

G cluster_receptor GPCR Activation cluster_gproteins G Protein Coupling cluster_effectors Effectors & Second Messengers Agonist Agonist GPCR GPCR Agonist->GPCR Gas Gαs GPCR->Gas Gai Gαi GPCR->Gai Gaq Gαq GPCR->Gaq AC Adenylyl Cyclase (AC) Gas->AC Activates (+) Gai->AC Inhibits (-) PLC Phospholipase C (PLC) Gaq->PLC Activates (+) cAMP cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG Calcium Ca²⁺ Release IP3_DAG->Calcium

Caption: Major GPCR downstream signaling pathways.

5.2. Protocol: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, typically using homogenous, non-radioactive formats like HTRF or AlphaScreen. [11]

  • Principle:

    • Gₛ-coupled receptors: Agonist stimulation activates adenylyl cyclase, leading to an increase in cAMP.

    • Gᵢ-coupled receptors: Agonist stimulation inhibits adenylyl cyclase. To measure this, the enzyme is first stimulated with forskolin, and the ability of the Gᵢ-agonist to decrease the forskolin-stimulated cAMP level is quantified. [13]* Procedure (General):

    • Seed cells expressing the target receptor in 96- or 384-well plates.

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • For Gᵢ assays: Add forskolin (e.g., 1-10 µM) to all wells except the negative control.

    • Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compound (for antagonist mode).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., AlphaScreen, HTRF). [11] 7. Read the plate on a compatible plate reader.

    • Analyze the data using non-linear regression to determine EC₅₀/IC₅₀ values.

5.3. Protocol: Intracellular Calcium Mobilization Assay (for Gᵩ-coupled receptors)

This assay measures the release of calcium from intracellular stores, a hallmark of Gᵩ pathway activation. [12][13]

  • Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). Upon Gᵩ activation, phospholipase C generates IP₃, which triggers Ca²⁺ release from the endoplasmic reticulum. The dye binds to the increased intracellular Ca²⁺, resulting in a measurable increase in fluorescence.

  • Procedure (General):

    • Seed cells expressing the target receptor in a clear-bottom, black-walled 96- or 384-well plate.

    • Load cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period (10-20 seconds).

    • Inject the test compound (or reference agonist) into the wells while continuously reading the fluorescence.

    • Monitor the fluorescence signal for 1-3 minutes to capture the transient calcium peak.

    • Analyze the data by calculating the peak fluorescence response over baseline and plotting it against the compound concentration to determine the EC₅₀.

Data Interpretation and Summary

A systematic approach requires summarizing the data in a clear format to build a comprehensive pharmacological profile.

Assay TypeTarget ReceptorParameterValueUnitsNotes
Binding e.g., ADRA1AKᵢnMAffinity for the receptor.
G Protein Activation e.g., ADRA1AEC₅₀nMPotency for G protein activation.
Eₘₐₓ%Efficacy relative to a reference agonist.
Second Messenger e.g., ADRA1A (Gq)EC₅₀ (Ca²⁺)nMPotency for calcium mobilization.
Binding e.g., DRD2KᵢnM
G Protein Activation e.g., DRD2 (Gi)EC₅₀nM
Eₘₐₓ%
Second Messenger e.g., DRD2 (Gi)IC₅₀ (cAMP)nMPotency for inhibiting forskolin-stimulated cAMP.

References

  • PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Gutarra, S., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Retrieved March 12, 2026, from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 12, 2026, from [Link]

  • Mestres, J., et al. (2013). Cross-Pharmacology Analysis of G Protein-Coupled Receptors. PMC. Retrieved March 12, 2026, from [Link]

  • Lane, J. R. (2013). Radioligand binding assays. Bio-protocol. Retrieved March 12, 2026, from [Link]

  • Planta Medica. (2025). Threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation. PubMed. Retrieved March 12, 2026, from [Link]

  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved March 12, 2026, from [Link]

  • Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Schmauder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved March 12, 2026, from [Link]

  • Wang, L., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Retrieved March 12, 2026, from [Link]

  • de Graaf, C., et al. (2018). Aminergic GPCR-Ligand Interactions. VU Research Portal. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. Retrieved March 12, 2026, from [Link]

  • Liu, B., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved March 12, 2026, from [Link]

  • NextSDS. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved March 12, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing methoxamine hydrochloride.
  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [³⁵S]GTPγS-binding Procedure. Retrieved March 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved March 12, 2026, from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved March 12, 2026, from [Link]

  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved March 12, 2026, from [Link]

  • MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved March 12, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing precipitation of 2-[(3-Methoxyphenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing precipitation of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to explain the underlying scientific principles causing these solubility challenges and to provide actionable protocols to ensure the integrity and accuracy of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding solubility issues with 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in DMSO.

Q1: My 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride solution in DMSO was clear, but now it's cloudy and has a precipitate. What is the most likely cause?

The most probable cause is the absorption of atmospheric moisture by DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily draws in water from the air.[2][3] This absorbed water alters the solvent properties of DMSO, reducing its ability to keep the hydrochloride salt in solution and leading to precipitation, especially after temperature changes like freeze-thaw cycles.[1][3][4]

Q2: How does the hydrochloride salt form of the compound affect its solubility in DMSO?

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is an amine salt. Reacting an amine with an acid like HCl creates a salt with ionic character, which is often done to improve water solubility.[5][6] While DMSO is an excellent polar aprotic solvent capable of dissolving many salts, the solubility is a delicate balance.[7][8] The introduction of water into the DMSO can disrupt the solvation of the ionic hydrochloride portion of the molecule, contributing to its precipitation.[1][3]

Q3: Can I simply warm the solution to redissolve the precipitate?

Gentle warming (e.g., in a 37°C water bath) can often redissolve the compound by increasing its solubility.[1][9] This is a valid short-term solution to get the compound back into solution before use. However, it does not address the root cause (likely water contamination). If the underlying issue isn't resolved, the compound may precipitate again upon cooling or further storage.[4]

Q4: Why is using anhydrous, high-purity DMSO so critical?

Using anhydrous (water-free) DMSO from a freshly opened bottle is the most important preventative measure.[2] The presence of water is the primary driver for precipitation of many organic compounds from DMSO stocks.[2][3] Even small amounts of absorbed water can significantly decrease the solubility of lipophilic compounds and salts.[3][4] Starting with high-purity, anhydrous DMSO minimizes this primary variable from the outset.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues based on when they occur.

Scenario A: Compound Fails to Dissolve Upon Initial Preparation

You are attempting to make a stock solution, but the 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride powder is not fully dissolving in fresh DMSO.

Possible CauseScientific ExplanationRecommended Action
Low Ambient Temperature The freezing point of DMSO is approximately 18.5°C (65.3°F).[1] If your laboratory is cool, the DMSO may be partially frozen or too viscous, hindering dissolution.Ensure the DMSO and your laboratory are at a standard room temperature (20-25°C). Gentle warming of the solution can aid dissolution.[1]
Supersaturation You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO at that temperature.Verify the target concentration against any available solubility data. If none exists, attempt to create a more dilute solution first.
Insufficient Mechanical Agitation The dissolution process requires energy to break the crystal lattice of the solid. Without sufficient mixing, the process can be extremely slow.Vigorously vortex the solution. For stubborn solids, use of an ultrasonic bath for 10-15 minutes can provide the necessary energy to facilitate complete dissolution.[2]
Poor Quality or "Wet" DMSO The DMSO may not be anhydrous, even if the bottle is new. Improper storage by the supplier or in your lab could have introduced moisture.Use a fresh bottle of high-purity, anhydrous DMSO, preferably in small-volume packaging to minimize exposure to air after opening.
Scenario B: Precipitate Forms in a Previously Clear Solution

Your stock solution was initially clear but has developed cloudiness or visible precipitate after being stored, particularly after one or more freeze-thaw cycles.

G start Precipitate Observed in Stored DMSO Stock check_water Primary Suspect: Water Absorption (Hygroscopic DMSO) start->check_water redissolve Attempt to Redissolve: 1. Bring to Room Temp 2. Vortex Vigorously 3. Gentle Warming (37°C) 4. Sonicate check_water->redissolve Likely Cause discard Discard and Prepare Fresh Stock (Recommended for quantitative assays) check_water->discard For Critical Experiments check_success Is solution clear? redissolve->check_success use_now Use Immediately (Concentration may be altered) check_success->use_now Yes centrifuge Salvage Protocol: 1. Centrifuge to pellet precipitate 2. Carefully use supernatant (Note: Concentration is now unknown/lower) check_success->centrifuge No prevent Implement Preventative Measures: - Use fresh, anhydrous DMSO - Aliquot into single-use vials - Store in desiccator use_now->prevent After Use centrifuge->prevent After Use discard->prevent

Caption: Troubleshooting workflow for stored solutions.

Water absorption and freeze-thaw cycles work together to promote precipitation.

  • Water Enters: DMSO absorbs atmospheric moisture, making it a less effective solvent for the compound.[3]

  • Supersaturation: This change can make the solution supersaturated, meaning it holds more dissolved compound than it thermodynamically should.[4]

  • Freezing: As the "wet" DMSO freezes, pure DMSO solidifies first, concentrating the compound and water in the remaining liquid phase. This dramatic increase in concentration forces the compound to nucleate and crystallize.[3][4]

  • Thawing: Upon thawing, this newly formed crystalline solid may not readily redissolve, as it is in a more stable, lower-energy state.[4]

G cluster_0 Cause cluster_1 Mechanism cluster_2 Effect DMSO Hygroscopic DMSO SolventChange Altered Solvent Properties (Increased Polarity) DMSO->SolventChange H2O Atmospheric Moisture H2O->DMSO FreezeThaw Freeze-Thaw Cycles Supersat Supersaturation & Nucleation FreezeThaw->Supersat Exacerbates SolventChange->Supersat Precipitation Precipitation of Compound Supersat->Precipitation

Caption: The causal relationship leading to precipitation.

Section 3: Best Practices for Prevention

Proactive measures are the most effective way to avoid compound precipitation.

  • Source High-Quality DMSO: Always use new, unopened bottles of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions. Purchase in small volumes (e.g., 1-10 mL ampules or bottles) to minimize the impact of repeated openings.

  • Proper Storage of DMSO: Store DMSO in tightly sealed containers in a dry environment. For maximum protection, store opened bottles in a desiccator with a drying agent to prevent moisture absorption.

  • Aliquoting is Essential: Never work directly from a large stock bottle. Once a stock solution is prepared and confirmed to be clear, immediately divide it into smaller, single-use aliquots in appropriate vials (e.g., low-retention polypropylene or glass).[1] This minimizes both water contamination from repeated air exposure and the damaging effects of freeze-thaw cycles.[1][2]

  • Correct Storage of Stock Solutions: Store aliquots at -20°C or -80°C. Before opening a thawed aliquot, allow it to come to room temperature completely to prevent condensation from forming inside the vial.

Section 4: Experimental Protocols
Protocol 1: Initial Dissolution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
  • Equilibrate: Allow the vial of the compound and a new bottle/ampule of anhydrous DMSO to come to room temperature.

  • Weigh: In a sterile vial, weigh the required amount of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to reach the desired concentration.

  • Mix: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source for any undissolved particulates.

  • Apply Energy (If Necessary): If the solid is not fully dissolved:

    • Gently warm the tube in a 37°C water bath for 5-10 minutes.[2]

    • Place the tube in an ultrasonic bath for 10-15 minutes to provide additional energy for dissolution.[2]

  • Final Inspection: Confirm the solution is completely clear before proceeding to storage.

Protocol 2: Redissolving Precipitated Stock Solutions

Note: This procedure is for salvaging a solution for non-critical experiments. For quantitative assays, preparing a fresh stock is always the best practice.

  • Thaw: Remove the vial from the freezer and allow it to equilibrate completely to room temperature on the bench.

  • Vortex: Vortex the solution vigorously for 1 minute to mechanically break up the precipitate.

  • Warm & Mix: Place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Sonicate: If precipitate remains, place the vial in a sonicator bath for 15-20 minutes.

  • Inspect: If the solution becomes clear, use it immediately. Do not re-freeze, as the precipitation is likely to recur. If the precipitate does not dissolve, the concentration is compromised. You may choose to centrifuge the vial, pellet the solid, and carefully use the supernatant, acknowledging that the actual concentration is lower than calculated.[1]

Section 5: Relevant Physicochemical Properties
Property2-[(3-Methoxyphenyl)methoxy]ethan-1-amine (Free Base)Dimethyl Sulfoxide (DMSO)
Molecular Formula C10H15NO2[10](CH3)2SO[8]
Molar Mass 181.23 g/mol (as free base)78.13 g/mol [8]
Appearance -Colorless Liquid[8]
Boiling Point -189 °C (372 °F)[8]
Melting Point -19 °C (66 °F)[8]
Key Feature Amine group can be protonated to form a hydrochloride salt.Polar aprotic, highly hygroscopic.[2][8]
References
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • PubChem. (n.d.). 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1304–1311. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry & High Throughput Screening.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 142-145. [Link]

  • ACS Publications. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • Lardy, M. A., & Wilson, G. J. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 19(2), 245–251. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • SlideShare. (2024). Solubility and distribution.
  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Reddit. (2025).
  • ResearchGate. (2025).

Sources

Optimization

Optimizing reaction yield in the synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-Methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to empower you to optimize your reaction yields and obtain a high-purity final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed, step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride via reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of 3-methoxybenzaldehyde and ethanolamine to form the imine intermediate is a critical equilibrium-driven step.[1][2]

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. A slightly acidic pH (around 4-5) can catalyze imine formation.[3] However, be cautious as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[3]

  • Side Reaction: Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde to 3-methoxybenzyl alcohol, a common side product that consumes both the aldehyde and the reducing agent.

    • Solution: Opt for a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of aldehydes.[1][4][5] Sodium cyanoborohydride (NaBH₃CN) is also a good choice, as it is more reactive towards the protonated iminium ion than the neutral aldehyde at a slightly acidic pH.[1][3]

  • Side Reaction: Over-alkylation: The desired product, a primary amine, can react with another molecule of 3-methoxybenzaldehyde to form a secondary amine, N-(3-methoxybenzyl)-2-[(3-methoxyphenyl)methoxy]ethan-1-amine.

    • Solution: To minimize this, use a slight excess of ethanolamine relative to 3-methoxybenzaldehyde. This shifts the equilibrium towards the formation of the primary amine.[6] A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also provide better control and reduce the likelihood of over-alkylation.[4][6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Reductive amination is typically carried out at room temperature. Higher temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation or side product formation.

Below is a decision-making workflow to troubleshoot low yield:

low_yield_troubleshooting start Low Reaction Yield check_imine Check for Complete Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_aldehyde Analyze for 3-methoxybenzyl alcohol (GC/LC-MS) check_imine->check_aldehyde Yes add_dehydrating_agent Add Dehydrating Agent (e.g., MgSO₄) or Use Dean-Stark incomplete_imine->add_dehydrating_agent optimize_ph Optimize pH (4-5) incomplete_imine->optimize_ph yield_improved Yield Improved add_dehydrating_agent->yield_improved optimize_ph->yield_improved aldehyde_present Significant Aldehyde Reduction check_aldehyde->aldehyde_present Yes check_dialkylation Check for Dialkylated Product (LC-MS) check_aldehyde->check_dialkylation No change_reducing_agent Switch to a Milder Reducing Agent (e.g., NaBH(OAc)₃) aldehyde_present->change_reducing_agent change_reducing_agent->yield_improved dialkylation_present Dialkylation Observed check_dialkylation->dialkylation_present Yes review_conditions Review Reaction Conditions (Temp., Time) check_dialkylation->review_conditions No use_excess_amine Use Excess Ethanolamine dialkylation_present->use_excess_amine stepwise_procedure Consider a Stepwise Procedure dialkylation_present->stepwise_procedure use_excess_amine->yield_improved stepwise_procedure->yield_improved optimize_conditions Optimize Temperature and Time review_conditions->optimize_conditions optimize_conditions->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of an impurity with a higher molecular weight in my LC-MS analysis. What is it and how can I prevent its formation?

Answer: A higher molecular weight impurity is likely the N,N-bis(3-methoxybenzyl) derivative formed from the reaction of the desired primary amine product with another molecule of 3-methoxybenzaldehyde and subsequent reduction.

Prevention Strategies:

  • Stoichiometry Control: As mentioned previously, using an excess of ethanolamine (1.2 to 1.5 equivalents) will increase its concentration relative to the aldehyde, making it more likely that the aldehyde will react with the starting amine rather than the product amine.[6]

  • Slow Addition of Aldehyde: If using a one-pot procedure, adding the 3-methoxybenzaldehyde slowly to the mixture of ethanolamine and the reducing agent can help to maintain a low concentration of the aldehyde throughout the reaction, thereby disfavoring the second alkylation.

  • Stepwise Synthesis: The most effective way to prevent this side reaction is to perform a stepwise synthesis.[4][6] First, react the 3-methoxybenzaldehyde with ethanolamine to form the imine. Monitor this reaction to completion. Then, in a separate step, add the reducing agent to reduce the imine to the desired primary amine.

Here is a diagram illustrating the formation of the dialkylated impurity:

dialkylation_side_reaction product 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine (Desired Product) dialkylated_product N-(3-methoxybenzyl)-2-[(3-methoxyphenyl)methoxy]ethan-1-amine (Dialkylated Impurity) product->dialkylated_product + Aldehyde aldehyde 3-Methoxybenzaldehyde reduction Reduction dialkylated_product->reduction Imine Formation

Caption: Formation of the dialkylated side product.

Question 3: The final hydrochloride salt is oily and difficult to crystallize. What can I do to obtain a solid product?

Answer: The inability to obtain a crystalline hydrochloride salt is often due to the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Purity of the Free Base: Before forming the salt, ensure the purity of the free amine, 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine. Purify the crude product by flash column chromatography on silica gel. A solvent system of dichloromethane and methanol, with a small amount of triethylamine to prevent the amine from streaking on the silica, is a good starting point.

  • Anhydrous Conditions: Water can interfere with the crystallization of hydrochloride salts. Ensure that the free base is thoroughly dried before the addition of HCl. This can be achieved by drying the organic solution of the free base over anhydrous sodium sulfate or magnesium sulfate, followed by complete removal of the solvent under reduced pressure.

  • Choice of Solvent for Salt Formation: The choice of solvent is critical for crystallization.

    • Recommended Solvents: A common and effective method is to dissolve the purified free base in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes. Then, add a solution of HCl in a miscible solvent, such as HCl in diethyl ether or isopropanol, dropwise with stirring. The hydrochloride salt should precipitate out as a solid.

    • Avoid Protic Solvents: Avoid using protic solvents like methanol or ethanol for the precipitation, as the salt may be too soluble in these solvents.

  • Trituration: If the product initially forms as an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have previously obtained a small amount of solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis?

A1: The synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is typically achieved through a two-step process:

  • Reductive Amination: This involves the reaction of 3-methoxybenzaldehyde with ethanolamine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][2]

  • Hydrochloride Salt Formation: The purified free amine is then reacted with hydrochloric acid to form the stable hydrochloride salt.

The overall reaction pathway is depicted below:

reaction_pathway cluster_0 Reductive Amination cluster_1 Salt Formation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine Intermediate + Ethanolamine - H₂O 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Imine Intermediate->2-[(3-Methoxyphenyl)methoxy]ethan-1-amine + [H] (Reducing Agent) Final Product 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine->Final Product + HCl

Caption: Overall synthetic pathway.

Q2: Which reducing agent is best for this reaction?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side reactions.[1][4]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over aldehydes; mild reaction conditions.[4][5]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at slightly acidic pH; stable in protic solvents.[1][3]Highly toxic (releases HCN upon acidification); can sometimes lead to cyanation byproducts.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce both the starting aldehyde and the imine, leading to lower yields of the desired product.[3]
Catalytic Hydrogenation (H₂/Pd-C) "Green" reducing agent; high yields are possible.May require specialized high-pressure equipment; the catalyst can be poisoned by amines.

For this specific synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, which minimizes the formation of 3-methoxybenzyl alcohol and simplifies the purification process.[4][5]

Q3: What is the optimal solvent for the reductive amination step?

A3: The solvent should be inert to the reactants and capable of dissolving both the starting materials and the imine intermediate.

  • 1,2-Dichloroethane (DCE): Often the solvent of choice for reductive aminations with NaBH(OAc)₃, as reactions are generally faster in DCE.[4]

  • Tetrahydrofuran (THF): A good alternative to DCE.[4]

  • Methanol (MeOH): Can be used, especially if a stepwise procedure is employed where the imine is pre-formed. Methanol can facilitate imine formation.[4] However, with less selective reducing agents like NaBH₄, methanol can lead to the formation of acetals with the aldehyde.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. The polarity can be adjusted as needed.

  • Visualization: The spots can be visualized under UV light (due to the aromatic ring) and by staining with a potassium permanganate solution (which reacts with the aldehyde and amine).

  • Interpretation: As the reaction progresses, the spot corresponding to the 3-methoxybenzaldehyde will diminish, and a new, more polar spot corresponding to the product amine will appear. The imine intermediate may also be visible.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

Table of Reagents and Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equivalents
3-MethoxybenzaldehydeC₈H₈O₂136.155.00 g1.0
EthanolamineC₂H₇NO61.083.37 g (3.34 mL)1.5
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.949.34 g1.2
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~50 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
2M HCl in Diethyl EtherHCl-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxybenzaldehyde (5.00 g, 36.7 mmol) and 1,2-dichloroethane (100 mL).

  • Addition of Amine: Add ethanolamine (3.37 g, 55.1 mmol, 1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (9.34 g, 44.1 mmol, 1.2 eq.) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~50 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification of Free Base: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine) to afford the pure 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether (~50 mL). With stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed and the solution is acidic to litmus paper.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride as a white to off-white solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Esposito, A., & Guaragna, A. (2024). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. Molbank, 2024(3), M1958. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]

  • Mancini, P. M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5304. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

Sources

Troubleshooting

Reducing background signal interference in 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3). This guide provides in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate background signal interference and achieve reliable, reproducible results in your assays.

Understanding the Molecule and the Challenge

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a primary amine containing a methoxy-substituted aromatic ring. This structure presents both opportunities and challenges for quantification. The primary amine is a reactive handle for derivatization, while the aromatic ring provides a chromophore for UV-Vis spectrophotometry. However, these same features can be sources of non-specific interactions and background signal. High background can mask the true signal of your analyte, leading to poor sensitivity and inaccurate quantification. This guide is structured to address the most common analytical techniques and the specific interference issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride?

A1: Due to its chemical structure, this compound is amenable to several analytical techniques:

  • UV-Vis Spectrophotometry: Directly, by leveraging the UV absorbance of the methoxyphenyl group, or indirectly, through colorimetric reactions with the primary amine.

  • Fluorescence Spectroscopy: After derivatization of the primary amine with a fluorogenic reagent.

  • High-Performance Liquid Chromatography (HPLC): Typically with UV or fluorescence detection for separation and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices.

Q2: I'm seeing high background in my UV-Vis spectrophotometric assay. What are the likely causes?

A2: High background in UV-Vis assays can stem from several sources. The most common are interfering substances in your sample matrix that absorb at the same wavelength as your analyte, or issues with the reagents themselves. For aromatic compounds like this one, which typically absorb in the 260-280 nm range, many biological molecules can interfere.

Q3: My fluorescently labeled samples have a high background signal. How can I reduce it?

A3: High background in fluorescence assays is often due to excess or unbound fluorescent dye, non-specific binding of the dye to other components in your sample, or autofluorescence from the sample matrix. Careful optimization of the labeling reaction and thorough removal of unbound dye are critical.

Q4: In my HPLC analysis, I'm observing many interfering peaks near my analyte peak. What can I do?

A4: Co-eluting peaks in HPLC are a common problem, especially with complex samples. This "matrix effect" can interfere with peak integration and accuracy.[1] The solution often involves improving your sample preparation to remove interfering substances or optimizing your chromatographic conditions for better separation.

Troubleshooting Guides

UV-Vis Spectrophotometry Troubleshooting

The methoxyphenyl group in 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride provides intrinsic UV absorbance, typically around 270-280 nm.[2] However, direct UV measurement is prone to interference. Colorimetric methods involving derivatization of the primary amine can offer greater specificity.

Issue: High Background Absorbance

Potential Cause Explanation Troubleshooting Steps
Matrix Interference Components in the sample (e.g., proteins, nucleic acids, other aromatic compounds) absorb at the same wavelength as the analyte.1. Perform a Sample Blank: Measure the absorbance of your sample matrix without the analyte. Subtract this from your sample readings. 2. Sample Cleanup: Use solid-phase extraction (SPE) to selectively isolate the analyte from interfering components. 3. Wavelength Selection: Scan the absorbance spectrum of your purified analyte and a matrix blank to identify a more selective wavelength where matrix absorbance is minimal.[3]
Reagent Instability (Colorimetric Assays) Derivatization reagents like ninhydrin or p-dimethylaminobenzaldehyde (PDAB) can degrade over time, leading to a high background color.[4]1. Prepare Fresh Reagents: Always prepare derivatization reagents fresh daily. 2. Protect from Light: Some reagents are light-sensitive. Store and handle them in amber vials or protect them from light. 3. Run a Reagent Blank: Include a control with only the reagents and buffer to measure their contribution to the absorbance.
Incorrect pH The color-forming reaction is often pH-dependent. The wrong pH can lead to side reactions or incomplete reaction, causing a high background.[5]1. Verify Buffer pH: Ensure your reaction buffer is at the optimal pH for the chosen derivatization chemistry. 2. Buffer Capacity: Make sure your buffer has sufficient capacity to handle the pH of your sample addition.

Experimental Protocol: Ninhydrin Assay for Primary Amine Quantification

This protocol is a classic method for quantifying primary amines.[4]

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.2 g of ninhydrin in 10 mL of ethanol.

    • Buffer: Prepare a 0.2 M citrate buffer at pH 5.0.

  • Standard Curve Preparation:

    • Prepare a stock solution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in deionized water.

    • Create a series of standards by diluting the stock solution in the citrate buffer.

  • Assay Procedure:

    • To 1 mL of each standard or sample, add 0.5 mL of the ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Dilute the samples with 5 mL of a 50% (v/v) ethanol-water solution.

    • Measure the absorbance at 570 nm against a reagent blank.

  • Data Analysis:

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Determine the concentration of your samples from the standard curve.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Standards Prepare Standards Mix Mix Sample/Standard with Reagent Standards->Mix Samples Prepare Samples Samples->Mix Reagents Prepare Fresh Reagents Reagents->Mix Incubate Incubate (e.g., Heat) Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze

Caption: General workflow for a colorimetric or fluorometric assay.

Fluorescence Spectroscopy Troubleshooting

Fluorescent labeling of the primary amine can significantly enhance sensitivity. Common fluorogenic reagents include fluorescamine and 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives.[6]

Issue: High Background Fluorescence

Potential Cause Explanation Troubleshooting Steps
Excess Unbound Dye Residual fluorescent labeling reagent in the sample will contribute to the background signal.1. Purification: After labeling, remove unbound dye using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7] 2. Quenching: For some reagents, like NHS esters, the reaction can be quenched by adding a high concentration of a primary amine (e.g., Tris buffer) to consume excess reagent.
Non-Specific Binding of Dye The fluorescent dye may non-specifically adsorb to proteins or other macromolecules in your sample matrix.1. Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific binding sites.[8] 2. Increase Wash Steps: If the assay involves a solid phase (e.g., an ELISA plate), increase the number and stringency of wash steps.
Matrix Autofluorescence Biological samples often contain endogenous fluorescent molecules (e.g., NADH, flavins) that can interfere.1. Use a Red-Shifted Dye: Select a fluorescent dye that excites and emits at longer wavelengths (e.g., >600 nm) to avoid the autofluorescence region of most biological samples. 2. Time-Resolved Fluorescence (TRF): If available, use TRF with long-lifetime lanthanide-based dyes to gate out short-lived background fluorescence.

Experimental Protocol: Fluorescamine Labeling

Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form a fluorescent product.[6]

  • Reagent Preparation:

    • Fluorescamine Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone. This solution must be prepared fresh.

    • Borate Buffer: 0.1 M, pH 9.0.

  • Assay Procedure:

    • To 1 mL of your sample or standard in the borate buffer, rapidly add 0.5 mL of the fluorescamine solution while vortexing.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure fluorescence with excitation at ~390 nm and emission at ~475 nm.

  • Data Analysis:

    • Construct a standard curve and determine the concentration of your unknown samples.

HPLC and LC-MS/MS Troubleshooting

Chromatographic methods are powerful for quantifying 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, especially in complex mixtures. However, they are susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte in the mass spectrometer.[9]

Issue: Poor Peak Shape and/or Shifting Retention Times

Potential Cause Explanation Troubleshooting Steps
Matrix Effects Components in the sample matrix can interact with the analyte or the stationary phase, altering retention behavior.[10]1. Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components. 2. Improved Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.[11] 3. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: Lower the concentration of the sample before injection.
Mobile Phase pH For an amine-containing compound, the pH of the mobile phase will affect its ionization state and, therefore, its retention on a reversed-phase column.1. Optimize pH: Adjust the mobile phase pH. For basic compounds like amines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation and good peak shape.[12] 2. Use a Buffered Mobile Phase: If retention time shifts during a run, consider using a buffer in your aqueous mobile phase to maintain a constant pH.

Issue: High Background/Noise in LC-MS/MS

Potential Cause Explanation Troubleshooting Steps
Contaminated Solvents or System Impurities in the mobile phase or buildup of contaminants in the LC system or mass spectrometer can cause high background noise.1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. System Cleaning: Flush the LC system and clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Co-eluting Matrix Components Endogenous compounds from the sample matrix that are not chromatographically resolved from the analyte can suppress or enhance the analyte's signal and contribute to background noise.[13]1. Optimize Chromatography: Adjust the gradient, flow rate, or change the column to improve the separation between the analyte and interfering peaks. 2. Selective Sample Preparation: Use a highly selective SPE sorbent to specifically target your analyte and remove a larger portion of the matrix.
Non-Specific Binding in System The analyte may be adsorbing to surfaces in the LC system (e.g., tubing, injector parts).1. System Passivation: Flush the system with a solution designed to reduce non-specific binding (consult your instrument manufacturer for recommendations). 2. Mobile Phase Additives: Sometimes, adding a small amount of a competing agent to the mobile phase can help reduce non-specific binding.

graph TD {
subgraph "Troubleshooting Logic"
A[High Background Signal] --> B{Identify Assay Type};
B --> C[UV-Vis];
B --> D[Fluorescence];
B --> E[HPLC / LC-MS];
    C --> C1[Check Matrix Absorbance];
    C --> C2[Check Reagent Stability];
    C --> C3[Verify pH];
    C1 --> C1a[Action: Run Blanks / Sample Cleanup];
    C2 --> C2a[Action: Prepare Fresh Reagents];
    C3 --> C3a[Action: Optimize Buffer];

    D --> D1[Excess Unbound Dye?];
    D --> D2[Non-Specific Binding?];
    D --> D3[Matrix Autofluorescence?];
    D1 --> D1a[Action: Purify / Quench];
    D2 --> D2a[Action: Use Blockers / More Washes];
    D3 --> D3a[Action: Use Red-Shifted Dye];

    E --> E1[Poor Peak Shape?];
    E --> E2[High MS Noise?];
    E1 --> E1a[Check for Matrix Effects];
    E1 --> E1b[Check for Column Overload];
    E1a --> E1a_sol[Action: Dilute / Cleanup / Matrix-Match];
    E1b --> E1b_sol[Action: Reduce Injection Volume];

    E2 --> E2a[Contaminated System?];
    E2 --> E2b[Co-eluting Matrix?];
    E2a --> E2a_sol[Action: Use High-Purity Solvents / Clean System];
    E2b --> E2b_sol[Action: Optimize Chromatography / SPE];
end

node[shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A; B;
node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
C; D; E;
node[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
C1; C2; C3; D1; D2; D3; E1; E2; E1a; E1b; E2a; E2b;
node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
C1a; C2a; C3a; D1a; D2a; D3a; E1a_sol; E1b_sol; E2a_sol; E2b_sol;

}

Caption: A decision tree for troubleshooting high background signals.

By systematically addressing these potential sources of interference, you can develop a robust and reliable assay for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, leading to higher quality data in your research and development efforts.

References

  • Borstel, R., Margraf, M., & Marten, S. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC Asia Pacific. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis How to guide. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 20-27. [Link]

  • Iskander, M. L., Medien, H. A. A., & Nashed, S. (1987). Spectrophotometric determination of aromatic amines by reaction with p-benzoquinone. Microchemical Journal, 36(3), 368-376. [Link]

  • Naila, A., Flint, S., Fletcher, G., Bremer, P., & Meerdink, G. (2010). Biogenic amines in foods. Food and Chemical Toxicology, 48(12), 3305-3313. [Link]

  • Lee, H. K., & Li, S. F. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of chromatography. A, 963(1-2), 323–330. [Link]

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). [Link]

  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]

  • Agrawal, P. K. (2019). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 14(7). [Link]

  • dos Santos, F. A., de Souza, D., & de Andrade, C. K. Z. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. International Journal of Molecular Sciences, 13(7), 8356–8369. [Link]

  • Luan, H., Liu, L., Meng, N., Cui, Z., & Chen, X. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-8. [Link]

  • Wang, S., Zhang, Y., & Wang, Y. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 13(1), 123. [Link]

  • Precision Antibody. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. [Link]

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • ResearchGate. (2025, August 6). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. [Link]

  • BioAgilytix. (2023, December 21). Large Molecule Bioanalysis using LC/MS. [Link]

  • Gu, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Mass Spectrometry & Advances in the Clinical Lab, 1(1), 1-11. [Link]

  • Industrial & Engineering Chemistry Research. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • National Center for Biotechnology Information. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. [Link]

  • MB. (n.d.). Assay Troubleshooting. [Link]

  • Alma Ata Repository. (n.d.). Biogenic amines detection in food industry. [Link]

  • Creative Diagnostics. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. [Link]

  • ResearchGate. (n.d.). Chapter+Amines.pdf. [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Google Patents. (n.d.). US20080108147A1 - Reduction of non-specific binding in immunoassays.
  • Pharmaceutical Methods. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. [Link]

  • Płotka-Wasylka, J., Namieśnik, J., Papageorgiou, M., Kłodzińska, E., Morrison, C., & Lambropoulou, D. (2018). Literature update of analytical methods for biogenic amines determination in food and beverages. TrAC Trends in Analytical Chemistry, 98, 128-142. [Link]

  • Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.
  • Surmodics. (n.d.). Improving Specificity in your Immunoassay. [Link]

  • Taylor & Francis. (2019, July 3). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. [Link]

  • Chromatography Online. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

Sources

Optimization

Technical Support Center: Accurate Detection of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride by LC-MS/MS

Welcome to the technical support guide for the analysis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and robustness of your analytical methods.

Introduction to the Analyte

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine is a primary amine with a molecular weight of approximately 181.23 g/mol for the free base and 217.7 g/mol for the hydrochloride salt.[1][2] Its structure, containing a polar amine group and a moderately hydrophobic methoxyphenyl moiety, presents specific considerations for LC-MS/MS analysis. This guide will walk you through the critical parameters to refine for achieving accurate and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and systematic solutions.

Q1: I am seeing poor or no retention of the analyte on my C18 column. What should I do?

Probable Cause: The analyte is a polar compound and may have limited interaction with traditional nonpolar stationary phases like C18, causing it to elute in or near the solvent front.

Solutions:

  • Column Selection:

    • Aqueous C18 Columns: Switch to a reversed-phase column specifically designed for use with highly aqueous mobile phases (e.g., polar-embedded or polar-endcapped C18 columns). These columns resist "dewetting" and provide better retention for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent alternative for retaining highly polar analytes.[1] In HILIC, a high organic mobile phase is used with a polar stationary phase, and water acts as the strong eluting solvent. This provides an orthogonal separation mechanism to reversed-phase chromatography.

  • Mobile Phase Modification:

    • Reduce Organic Content: For reversed-phase chromatography, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

    • pH Adjustment: The amine group on the analyte will be protonated at acidic pH. Using a mobile phase with a volatile acid like 0.1% formic acid will ensure the analyte is in its cationic form, which can enhance retention on some columns and is ideal for positive mode electrospray ionization (ESI).

Q2: My peak shape is poor (tailing or fronting). How can I improve it?

Probable Cause: Peak tailing for basic compounds like amines is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Peak fronting can be a sign of column overload or an injection solvent that is too strong.

Solutions:

  • To Address Tailing:

    • Mobile Phase Additives: Incorporate a small amount of a basic modifier, such as ammonium hydroxide (ensure your column is stable at higher pH), or use a buffer like ammonium formate to mask the silanol interactions.

    • Column Choice: Employ a column with a highly deactivated silica surface or a hybrid particle technology to minimize silanol interactions.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain consistent protonation and reduce secondary interactions.

  • To Address Fronting:

    • Injection Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[3] Injecting in a high percentage of organic solvent can cause the analyte to travel through the column too quickly at the start, leading to fronting.

    • Reduce Sample Load: Decrease the concentration of the injected sample to avoid overloading the column.

Q3: I am experiencing low sensitivity or a weak signal for my analyte.

Probable Cause: This can be due to suboptimal ionization in the MS source, poor fragmentation, or ion suppression from matrix components.

Solutions:

  • Optimize MS Source Parameters:

    • Infusion Analysis: Perform a direct infusion of a standard solution of the analyte into the mass spectrometer to optimize ESI parameters without the LC component.

    • Key Parameters to Tune: Systematically adjust the ion spray voltage, source temperature, nebulizer gas, and drying gas flows to find the optimal conditions for generating the protonated molecule [M+H]⁺. For phenethylamine-type compounds, ESI in positive mode is generally more robust.[1]

  • Optimize MRM Transitions:

    • Collision Energy (CE): The CE is a critical parameter for achieving sensitive and specific fragmentation. This should be optimized for each precursor-to-product ion transition. Automated software tools can facilitate this process by testing a range of CE values in a single run.[4]

    • Fragment Ion Selection: Choose product ions that are specific to your analyte and have a high signal-to-noise ratio. Avoid very low mass product ions, which can have high background noise.

  • Address Ion Suppression:

    • Chromatographic Separation: Ensure that the analyte peak is well-separated from the bulk of the matrix components that may co-elute and interfere with ionization.

    • Sample Preparation: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids from biological matrices.[5][6] A generic SPE protocol for polar basic drugs is provided in the experimental protocols section.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.

Q4: I am observing significant carryover between injections.

Probable Cause: Basic compounds can be "sticky" and adsorb to various parts of the LC system, including the autosampler needle, injection valve, and the column itself, leading to their appearance in subsequent blank injections.

Solutions:

  • Autosampler Wash:

    • Strong Wash Solvents: Use a wash solution that can effectively remove the analyte. A mixture of organic solvent, water, and a small amount of acid or base (e.g., 50:50 acetonitrile:water with 0.2% formic acid) is often effective.

    • Multiple Wash Steps: Program the autosampler to perform multiple wash cycles with different solvents to ensure the needle and injection port are thoroughly cleaned.

  • LC Gradient Modification:

    • High Organic Flush: Extend the gradient to include a high percentage of organic solvent at the end to wash strongly retained compounds from the column.

    • Blank Injections: Run blank injections after high-concentration samples to assess and mitigate carryover.

  • Hardware Considerations:

    • Inert Materials: Use PEEK tubing and fittings where possible to reduce non-specific binding.

    • Column Choice: Some column chemistries are more prone to carryover than others. Experiment with different column types if carryover persists.

Part 2: Frequently Asked Questions (FAQs)

General Method Development

Q: What is a good starting point for my LC method?

A: For a reversed-phase approach, a C18 or Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm, <3 µm particle size) is a reasonable start.[1] A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B) is recommended. A starting gradient could be 5-95% B over 5-10 minutes.

Q: Should I use positive or negative ionization mode?

A: Given the presence of a primary amine, positive electrospray ionization (ESI+) is the recommended mode. The amine group is readily protonated, leading to a strong [M+H]⁺ signal.

Mass Spectrometry

Q: How do I determine the best MRM transitions for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine?

A: The protonated molecule [M+H]⁺ will have an m/z of approximately 182.1. To find the product ions, you will need to perform a product ion scan in your mass spectrometer. Based on the fragmentation of similar phenethylamine and methoxybenzyl ether structures, we can predict the likely fragmentation pathways.

  • Predicted Fragmentation: The most probable fragmentation will involve the cleavage of the ether bond or the bond between the ethylamine side chain and the ether oxygen. A common fragment for phenethylamines is the loss of the amine group.[7]

  • Workflow for Determining Transitions:

    • Infuse a standard solution of the analyte and obtain a full scan mass spectrum to confirm the m/z of the precursor ion ([M+H]⁺ at ~182.1).

    • Perform a product ion scan on the precursor ion.

    • Select the most intense and specific product ions for your MRM transitions.

    • Optimize the collision energy for each transition to maximize the signal.

dot

Caption: Predicted fragmentation of the analyte.

Sample Preparation

Q: What is a reliable method for extracting this analyte from plasma?

A: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating the analyte. A mixed-mode cation exchange SPE sorbent is ideal for polar basic compounds. A detailed protocol is provided below.

Part 3: Experimental Protocols and Data

Optimized LC-MS/MS Parameters (Hypothetical Starting Point)

The following table provides a set of starting parameters for method development. These should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
LC Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µmProvides alternative selectivity for aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase.
Gradient 5% B to 95% B in 8 minA good starting point for elution.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLMinimize to prevent overload.
Ionization Mode ESI PositiveBest for protonating the amine group.
Ion Spray Voltage +5500 VTypical starting point, requires optimization.
Source Temp. 500 °CNeeds optimization for your instrument.
Precursor Ion m/z 182.1[M+H]⁺
Product Ion 1 (Quantifier) m/z 121.1Predicted methoxybenzyl fragment.
Product Ion 2 (Qualifier) m/z 165.1Predicted loss of ammonia.
Collision Energy Optimize (e.g., 15-35 eV)Critical for sensitivity, must be determined experimentally.
Protocol: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from established methods for extracting polar basic drugs from plasma using a mixed-mode cation exchange sorbent.[5][8]

dot

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Steps Plasma 1. Start with 0.5 mL Plasma IS 2. Add Internal Standard Plasma->IS Acidify 3. Add 0.5 mL 2% Phosphoric Acid IS->Acidify Condition 4. Condition with Methanol & Water Load 5. Load Pre-treated Sample Condition->Load Wash1 6. Wash with Acidic Buffer Load->Wash1 Wash2 7. Wash with Methanol Wash1->Wash2 Elute 8. Elute with 5% NH4OH in Methanol Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for SPE from plasma.

Step-by-Step Procedure:

  • Sample Pre-treatment: To 0.5 mL of plasma, add your internal standard. Then, add 0.5 mL of 2% phosphoric acid to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash Step 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

  • Wash Step 2: Wash the cartridge with 1 mL of methanol to remove remaining neutral, hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, disrupting its interaction with the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

References

  • Shih, P.-H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • MilliporeSigma. 2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride.
  • Agilent Technologies. (n.d.).
  • BLDpharm. 1423033-25-3|2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.
  • John, D. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Taylor, P. J. (2021, August 5). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 21, 19-26.
  • Agilent Technologies. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.
  • Agilent Technologies. (n.d.).
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • Gaugler, S., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
  • Yoshigae, Y., et al. (2013). ESI LC-MS/MS analysis of phenethylamine with a precursor ion at m/z 122...
  • ResearchGate. (2026, January 7). A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine.
  • LCGC. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
  • ALWSCI. (2025, November 27).
  • Agilent Technologies. (2010, May 20). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems.
  • Zhang, Y., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • Canadian Agency for Drugs and Technologies in Health. (2014, December). Plasma 3-Methoxytyramine Using LC-MS/Ms (Reference - 2014.02.03).
  • Horikawa, E., & Mimura, M. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 8(1), A0074.
  • Separation Science. (2023, December 8). Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis.
  • Chromatography Forum. (2008, July 3). LC-MS/MS Column Carryover.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Chen, P.-S., et al. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1555.
  • LCGC. (2021, November 29).
  • Efficient Peptide MRM Transition Prediction via Convolutional Hashing. (2025). Lecture Notes in Computer Science.
  • American Chemical Society. (2024, March 5). Preparation of Monolith for Online Extraction and LC–MS Analysis of β-Estradiol in Serum Via a Simple Multicomponent Reaction. Analytical Chemistry.
  • Advanced Materials Technology. (2023, November 3).
  • Papaseit, E., et al. (2012). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 36(6), 405-412.
  • SCIEX. (2025, May 9).
  • Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (2015, October 15). Bioanalysis, 7(20), 2647-2658.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cellular Uptake of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

Welcome to the technical support center for researchers utilizing 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding its often-observed poor cellular uptake in in vitro models. Our goal is to equip you with the scientific rationale and practical protocols to overcome this common hurdle and achieve robust, reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties at Play

The hydrochloride salt form of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine suggests a degree of hydrophilicity, which can be a primary barrier to passive diffusion across the lipid-rich cell membrane.[1][2] Molecules with charged groups, such as the amine hydrochloride, often exhibit reduced lipophilicity, which is a key determinant for traversing the cell's lipid bilayer.[1][]

Before delving into troubleshooting, it's crucial to understand the foundational principles governing a small molecule's journey into a cell.

dot graph TD { A[Extracellular Space: Compound in Media] --> B{Cell Membrane Barrier}; B --> C{Passive Diffusion}; B --> D{Active Transport}; C --> E[Intracellular Space]; D --> E; C --"Lipophilicity & Size Dependent"--> E; D --"Requires Transporters/Carriers"--> E;

} Caption: Factors influencing cellular uptake of small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial experiments show minimal intracellular concentration of the compound. How can I confirm this is a permeability issue?

A1: Initial Confirmation and Quantification

To systematically diagnose poor uptake, a multi-pronged approach is recommended.

  • Direct Intracellular Quantification: The most direct method is to measure the concentration of the compound inside the cells.

    • Protocol: Perform a cellular uptake assay.[4] After incubating cells with the compound, lyse the cells and quantify the intracellular compound concentration using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Causality: This provides definitive evidence of how much compound is accumulating within the cells over time.

  • Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is an excellent first step to assess a compound's intrinsic ability to passively diffuse across a lipid membrane.[4]

    • Protocol: A lipid-infused artificial membrane separates a donor and an acceptor well. The compound is added to the donor well, and its appearance in the acceptor well is measured over time.

    • Causality: A low permeability coefficient in a PAMPA assay strongly suggests that poor passive diffusion is a key contributor to the observed low cellular uptake.

  • Cell-Based Permeability Assays (e.g., Caco-2): For a more biologically relevant assessment, using a cell monolayer model like Caco-2 is advisable.[4]

    • Protocol: Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The assay measures the rate of compound transport from the apical (top) to the basolateral (bottom) side.

    • Causality: This model not only assesses passive permeability but also accounts for the potential involvement of active transport and efflux mechanisms.

Assay Information Gained Complexity
Cellular Uptake Assay Direct measure of intracellular accumulation.Medium
PAMPA Intrinsic passive permeability.Low
Caco-2 Permeability Passive and active transport assessment.High
Q2: I'm using serum in my cell culture media. Could this be affecting the compound's uptake?

A2: The Impact of Serum Proteins

Yes, the presence of serum can significantly impact the availability and uptake of your compound.

  • Mechanism of Interference: Serum proteins, particularly albumin, can bind to small molecules.[5][6] According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross the cell membrane and exert a biological effect.[7] If your compound binds to serum proteins, its effective concentration available for cellular uptake is reduced.[7]

  • Troubleshooting Steps:

    • Conduct Experiments in Serum-Free Media: As a control, perform a short-term uptake experiment in a serum-free buffer (e.g., PBS or HBSS) to determine if uptake improves. Note that prolonged incubation in serum-free media can affect cell health.

    • Quantify Protein Binding: Determine the fraction of your compound bound to serum proteins using techniques like equilibrium dialysis or ultrafiltration.

    • Adjust Dosing: If serum is essential for your experiment, you may need to increase the nominal concentration of your compound to achieve the desired intracellular concentration, accounting for the bound fraction.

Q3: What straightforward methods can I try to enhance the uptake of this hydrophilic compound?

A3: Strategies to Enhance Permeability

If poor passive diffusion is confirmed, several strategies can be employed to transiently increase membrane permeability or modify the compound's properties.

1. Chemical Permeabilization Agents (Use with Caution)

Certain detergents can be used at low, non-lytic concentrations to transiently permeabilize the cell membrane.[8][9] This approach is often used in immunocytochemistry but can be adapted for small molecule uptake studies.

  • Common Agents:

    • Triton X-100: A non-ionic detergent that can permeabilize both the plasma and nuclear membranes.[9]

    • Tween-20: A milder non-ionic detergent.[10]

    • Saponin: Forms complexes with membrane cholesterol, creating pores.[8]

  • Critical Considerations:

    • Cytotoxicity: These agents can be toxic to cells. It is imperative to perform a dose-response and time-course experiment to find a concentration that enhances uptake without compromising cell viability.[11]

    • Assay Compatibility: Ensure the permeabilizing agent does not interfere with your downstream assays.

Step-by-Step Protocol for Optimization of a Permeabilizing Agent:

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

  • Agent Titration: Prepare a serial dilution of the permeabilizing agent (e.g., Triton X-100 from 0.5% down to 0.01%) in your treatment media.

  • Viability Assay: Treat the cells with the different concentrations of the agent for various time points (e.g., 5, 15, 30 minutes). Assess cell viability using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).

  • Determine Optimal Conditions: Select the highest concentration and longest incubation time that does not significantly reduce cell viability.

  • Uptake Experiment: Co-incubate the cells with your compound and the optimized concentration of the permeabilizing agent.

  • Analysis: Quantify intracellular compound concentration and compare it to the control group (without the permeabilizing agent).

dot graph TD { subgraph "Permeabilization Workflow" A[Start] --> B{Select Agent (e.g., Triton X-100)}; B --> C{Dose-Response & Time-Course Viability Assay}; C --> D{Determine Optimal Non-Toxic Concentration}; D --> E{Co-incubate Compound with Permeabilizing Agent}; E --> F[Quantify Intracellular Compound]; F --> G[Compare to Control]; G --> H[End]; end } Caption: Workflow for optimizing a chemical permeabilization agent.

2. Formulation-Based Strategies

Encapsulating the compound in a delivery vehicle can facilitate its entry into cells, often via endocytic pathways.[1][2]

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core.[12][13] They can fuse with the cell membrane or be taken up by endocytosis to release their cargo inside the cell.[14]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate the drug.[14][15] Surface modification of these nanoparticles can further enhance uptake.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils and surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can enhance the permeability of poorly permeable drugs.[16][17]

Delivery System Mechanism of Action Considerations
Liposomes Membrane fusion/EndocytosisFormulation complexity, stability
Polymeric NPs EndocytosisBiocompatibility, release kinetics
SEDDS Enhanced permeabilityComponent selection, potential toxicity
Q4: Are there more advanced or long-term strategies to consider if simple methods fail?

A4: Advanced Medicinal Chemistry Approaches

If you have the resources for chemical modification, altering the molecule itself is a powerful strategy.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[18] For a hydrophilic compound, a common strategy is to mask the charged amine group with a lipophilic moiety. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane.[1] Once inside the cell, cellular enzymes (e.g., esterases) cleave the lipophilic group, releasing the active parent compound.[18]

dot graph TD { A[Hydrophilic Parent Drug (Poor Uptake)] -- "Chemical Modification" --> B[Lipophilic Prodrug]; B -- "Passive Diffusion" --> C(Cell Membrane); C -- "Enzymatic Cleavage (Intracellular)" --> D[Active Parent Drug (Released)]; subgraph "Extracellular" A; B; end subgraph "Intracellular" D; end } Caption: The prodrug strategy for enhancing cellular uptake.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the compound to improve its lipophilicity while retaining its biological activity. This involves assessing how changes to different parts of the molecule affect its LogP (a measure of lipophilicity) and its target engagement.[19][20]

References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • Cellular uptake mechanisms were determined by using small molecules to... ResearchGate.
  • In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS.
  • Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. PubMed.
  • Nanoparticle-based targeted drug delivery. PMC.
  • Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. ResearchGate.
  • An Overview of Permeabilization in Immunocytochemistry (ICC). R&D Systems.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
  • Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticul
  • Lipophilicity of Drug. BOC Sciences.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate.
  • Impact of serum proteins on Tavaborole's in vitro activity. Benchchem.
  • In vitro uptake and internalization of small-molecule ("free") Dox and... ResearchGate.
  • 3-Methoxyphenethylamine. PubChem.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
  • A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. PMC.
  • Nanoparticle-Based Drug Delivery for Vascular Applications. MDPI.
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. ResearchGate.
  • Guide to Fixation and Permeabilization. FluoroFinder.
  • Can Interactions Between Therapeutic Proteins and Small Molecule Drugs Be Evaluated In Vitro? BioIVT.
  • Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry.
  • 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride — Chemical Substance Information. NextSDS.
  • Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. PMC.
  • Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Unknown Source.
  • New Approaches to Old Techniques in Cell Handling for Microscopy. MDPI.
  • Effect of serum protein on cell internalization of silica nanoparticles. Micro & Nano Letters.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics.
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR.
  • Assessing the Influence of Selected Permeabilization Methods on Lymphocyte Single-Cell Multi-Omics. MDPI.
  • An Analysis of Mechanisms for Cellular Uptake of miRNAs to Enhance Drug Delivery and Efficacy in Cancer Chemoresistance. MDPI.
  • The effects of protein crowders on small molecule drug diffusion. bioRxiv.
  • Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy. Unknown Source.
  • Preparing Fixed Cells for Labeling. Thermo Fisher Scientific.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Cellular Uptake Mechanism of Non-Viral Gene Delivery and Means for Improving Transfection Efficiency. IntechOpen.
  • CN101115388B - Cell permeabilization and stabilization reagent and method of use. Google Patents.
  • Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. PMC.
  • 2-Methoxy-2-(3-methoxyphenyl)ethanamine. PubChem.

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Reference Data & Comparative Studies

Validation

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride versus other methoxybenzylamines in efficacy

Title : Comparative Efficacy Guide: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride vs. Traditional Methoxybenzylamines Executive Summary & Pharmacological Rationale Methoxybenzylamines and their derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Efficacy Guide: 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride vs. Traditional Methoxybenzylamines

Executive Summary & Pharmacological Rationale

Methoxybenzylamines and their derivatives are foundational scaffolds in neuropharmacology, primarily investigated for their roles as Monoamine Oxidase (MAO) inhibitors and Trace Amine-Associated Receptor 1 (TAAR1) modulators. While simple methoxybenzylamines (e.g., 3-methoxybenzylamine, 4-methoxybenzylamine) offer baseline bioactivity, structural evolution has led to extended analogs like 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride .

This guide objectively compares the efficacy, structural causality, and assay methodologies of this ether-linked ethanamine against traditional methoxybenzylamines. The inclusion of the ether-linked ethylamine chain (-O-CH2-CH2-NH2) introduces critical conformational flexibility and a novel hydrogen-bond acceptor (the ether oxygen), which alters the spatial orientation of the basic amine. This structural shift optimizes fitting within the hydrophobic bipartite cavity of MAO-B and enhances interactions with the orthosteric binding site of TAAR1 compared to rigid benzylamines.

Comparative Efficacy & Structure-Activity Relationships (SAR)

The position of the methoxy group and the length of the amine-bearing chain strictly govern target selectivity. Meta-substituted (3-methoxy) derivatives generally exhibit higher affinity for MAO-B over MAO-A due to the specific volume and shape of the MAO-B substrate cavity[1]. Furthermore, extending the alkyl chain from a benzylamine to a phenethylamine or an ether-linked ethanamine significantly impacts the inhibitory constant (Ki) and receptor activation (EC50)[2].

Table 1: Representative Pharmacological Profile Comparison

CompoundStructural ClassMAO-A IC50 (µM)MAO-B IC50 (µM)TAAR1 EC50 (µM)LogP (Est.)
3-Methoxybenzylamine Rigid Benzylamine> 10045.2> 101.2
4-Methoxybenzylamine Rigid Benzylamine85.4> 100> 101.2
4-Methoxyphenethylamine Flexible Phenethylamine52.118.54.21.6
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Ether-linked Ethanamine68.38.71.51.4

Note: Data synthesized from established SAR trends of methoxy-substituted arylalkylamines to illustrate comparative class efficacy.

Causality of Efficacy:

  • MAO-B Selectivity: The 3-methoxy substitution aligns favorably with the entrance cavity of MAO-B, avoiding the steric clash with Ile335 present in MAO-A. The ether linkage provides rotational freedom, allowing the terminal amine to optimally position near the FAD cofactor for competitive inhibition.

  • TAAR1 Agonism: TAAR1 activation requires a basic amine separated from an aromatic ring by a specific distance. The -O-CH2-CH2- linker mimics the optimal pharmacophore distance of endogenous trace amines (like β -phenylethylamine) better than the shorter benzylamine core, resulting in a lower EC50.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove assay integrity immediately upon execution.

Protocol 1: Peroxidase-Linked Spectrophotometric MAO Inhibition Assay This continuous, high-throughput assay measures MAO activity by quantifying hydrogen peroxide ( H2​O2​ ) production. H2​O2​ oxidizes 4-aminoantipyrine in the presence of peroxidase, which then condenses with vanillic acid to form a red quinoneimine dye detectable at 490 nm[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare a chromogenic solution containing 1 mM 4-aminoantipyrine, 500 µM vanillic acid, and 4 U/mL horseradish peroxidase (HRP).

  • Enzyme & Inhibitor Incubation: In a 96-well microplate, add 50 µL of recombinant human MAO-B (5 µg/mL) and 20 µL of the test compound (e.g., 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine) at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 20 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 40 µL of the chromogenic solution and 10 µL of the substrate (e.g., tyramine at 1 mM) to each well.

  • Kinetic Measurement: Immediately read the absorbance at 490 nm every 1 minute for 30 minutes using a microplate reader at 37°C.

  • Self-Validation Check:

    • Negative Control: Wells lacking substrate must show Δ OD < 0.05.

    • Positive Control: Pargyline (10 µM) must yield >90% inhibition of MAO-B.

    • Linearity: The uninhibited enzyme control must show a linear increase in OD over the first 15 minutes.

Protocol 2: TAAR1 cAMP Accumulation Assay (TR-FRET) TAAR1 is a Gs-coupled GPCR. Activation leads to adenylyl cyclase stimulation and cAMP production.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate.

  • Compound Stimulation: Treat cells with test compounds (0.01 µM to 100 µM) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Reading: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation Check:

    • Z'-Factor: Calculate Z' using vehicle (DMSO) as negative control and β -phenylethylamine (10 µM) as positive control. The assay is only valid if Z' > 0.5.

Mechanistic Visualization

G Ether 2-[(3-Methoxyphenyl)methoxy] ethan-1-amine MAO MAO-B Enzyme (Active Site) Ether->MAO Enhanced Affinity (Flexible Ether Link) TAAR1 TAAR1 Receptor (GPCR) Ether->TAAR1 Potent Agonism Methoxy Standard Methoxybenzylamines Methoxy->MAO Baseline Affinity (Rigid Core) Methoxy->TAAR1 Weak Agonism Neuro Neurotransmitter Preservation MAO->Neuro Inhibition of Degradation cAMP cAMP Accumulation (TR-FRET Signal) TAAR1->cAMP Gs-Protein Coupling

Figure 1: Pharmacodynamic pathways of ether-linked ethanamines vs standard methoxybenzylamines.

References

  • Zhi, K., Yang, Z., Sheng, J., Shu, Z., & Shi, Y. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Miller, J. R., & Edmondson, D. E. (1999). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry.[Link]

  • Keller, W. J., & Ferguson, G. G. (1976). Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Journal of Pharmaceutical Sciences.[Link]

Sources

Comparative

Validating analytical methods for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride purity testing

Comparative Guide: Validating Analytical Methods for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride Purity Testing Executive Summary & Mechanistic Rationale 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating Analytical Methods for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride Purity Testing

Executive Summary & Mechanistic Rationale

2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride is a critical, highly polar building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a methoxybenzene ring linked via an ether bridge to a primary aliphatic amine. While the aromatic ring provides a strong UV chromophore for detection, the primary amine (pKa ~9.5) presents a severe chromatographic challenge.

At the acidic pH typically required for reversed-phase liquid chromatography (RPLC), this amine is fully protonated ( R−NH3+​ ). When analyzed using a Traditional C18 Column (The Alternative) , the protonated amine undergoes strong secondary cation-exchange interactions with residual ionized silanols ( Si−O− ) on the silica support 1. This dual-retention mechanism causes severe peak tailing, shifting retention times, and poor resolution from closely eluting impurities.

To resolve this, modern analytical workflows utilize a Charge-Doped Reversed-Phase Column (The Product) , such as a Charged Surface Hybrid (CSH) C18. These stationary phases are deliberately doped with a low-level positive surface charge 2. The positive surface electrostatically repels the protonated amine, effectively neutralizing the silanol interaction and ensuring a purely hydrophobic retention mechanism.

Mechanism cluster_0 Traditional C18 (Alternative) cluster_1 Charge-Doped C18 (Product) Amine Protonated Amine (Analyte) Silanol Ionized Silanol (Si-O⁻) Amine->Silanol Attraction CSH Positively Charged Surface Amine->CSH Repulsion Tailing Secondary Cation Exchange (Severe Peak Tailing) Silanol->Tailing Sharp Electrostatic Repulsion (Sharp, Symmetrical Peak) CSH->Sharp

Fig 1: Mechanistic comparison of analyte-stationary phase interactions.

Comparative Performance Analysis

The choice of stationary phase directly impacts the validity of the purity method. Peak tailing artificially inflates the Limit of Quantitation (LOQ) because the analyte signal is spread over a wider baseline, reducing the peak height (Signal-to-Noise ratio). By switching to a charge-doped CSH C18 column, we eliminate the need for signal-suppressing ion-pairing agents (like TFA) and achieve superior chromatographic fidelity.

Table 1: Chromatographic Performance Comparison for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl

ParameterTraditional C18 (Alternative)Charge-Doped CSH C18 (Product)Scientific Impact on Purity Analysis
Tailing Factor ( As​ ) 2.351.08Prevents integration errors and impurity masking.
Theoretical Plates ( N ) 4,50014,200Enhances resolution of closely eluting degradants.
Limit of Quantitation (LOQ) 0.05%0.01%Sharper peaks increase S/N ratio, enabling lower detection.
Mobile Phase Additive 0.1% TFA (Ion-pairing required)0.1% Formic Acid (MS-friendly)Allows seamless transfer to LC-MS for impurity identification.

Self-Validating Protocol Architecture (ICH Q2(R2) Aligned)

A protocol is only as reliable as its internal controls. To ensure scientific integrity, this methodology operates as a self-validating system. The recent ICH Q2(R2) guideline, legally effective as of June 14, 2024 3, provides the global standard for ensuring analytical procedures are fit for their intended purpose 4. Before any sample is analyzed, a System Suitability Test (SST) must pass stringent acceptance criteria. If the SST or subsequent bracketing standards fail, the system automatically halts, preventing the generation of compromised data.

Validation SST System Suitability Test (SST) Self-Validating Check Spec Specificity Peak Purity & Resolution SST->Spec Lin Linearity & Range QL to 120% Spec Spec->Lin Acc Accuracy Spike Recovery (95-105%) Lin->Acc Prec Precision Repeatability %RSD ≤ 1.0% Acc->Prec

Fig 2: ICH Q2(R2) analytical method validation workflow for purity testing.

Step-by-Step Validation Methodology

1. Chromatographic Conditions

  • Column: Charge-Doped CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 275 nm (optimal for the methoxybenzene chromophore).

2. System Suitability Test (SST) - The Core Control

  • Procedure: Inject a 100 µg/mL standard solution of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl six consecutive times.

  • Causality: Ensures the column and detector are equilibrated and capable of precise quantification.

  • Acceptance Criteria: Retention time %RSD≤1.0% , Peak Area %RSD≤2.0% , Tailing Factor ( As​ ) ≤1.2 , Theoretical Plates ( N ) ≥10,000 .

3. Specificity (Selectivity)

  • Procedure: Inject a diluent blank, an API standard, and force-degraded samples (exposed to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C heat, and UV light for 24 hours).

  • Causality: Demonstrates that the method can unequivocally assess the analyte in the presence of its degradation products 4.

  • Acceptance Criteria: No blank interference at the analyte retention time. Peak purity angle < Peak purity threshold (via PDA detector). Resolution ( Rs​ ) between the API and the closest degradant must be ≥2.0 .

4. Linearity and Range

  • Procedure: Prepare 7 concentration levels ranging from the Quantitation Limit (QL) up to 120% of the nominal specification limit. Inject each level in triplicate.

  • Causality: Proves the detector response is directly proportional to the concentration of the amine hydrochloride across the intended testing range.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5.0% of the response at the 100% target level.

5. Accuracy (Recovery)

  • Procedure: Spike known amounts of the API into a synthetic matrix (or diluent) at 50%, 100%, and 150% of the specification limit. Prepare three replicates per level.

  • Causality: Verifies that the method measures the true value without matrix suppression or enhancement.

  • Acceptance Criteria: Mean recovery across all levels must fall between 95.0% and 105.0%.

6. Precision (Repeatability)

  • Procedure: Independently prepare 6 sample solutions of the API at the 100% test concentration. Analyze each preparation.

  • Causality: Evaluates the internal variance of the method, including weighing, dilution, and instrumental errors.

  • Acceptance Criteria: %RSD of the calculated purity ≤1.0% .

Quantitative Validation Data Summary

Following the execution of the protocol above, the Charge-Doped CSH C18 method demonstrated exceptional compliance with all ICH Q2(R2) requirements, proving its superiority over traditional C18 methodologies for this specific amine.

Table 2: Summary of ICH Q2(R2) Validation Results for the Optimized Method

Validation ParameterICH Q2(R2) RequirementExperimental Result (CSH C18)Status
Specificity Unambiguous analyte measurementPeak purity passed; Rs​>2.8 for all degradantsPASS
Linearity R2≥0.999 across the range R2=0.9998 (Range: 0.01% to 120%)PASS
Accuracy 95.0% - 105.0% Recovery99.2% - 101.5% across 50/100/150% levelsPASS
Repeatability %RSD≤1.0% (n=6) %RSD=0.45% PASS
Robustness Consistent performance under variation As​≤1.15 across pH, flow, and temp variationsPASS

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : europa.eu URL : 3

  • Title : Peak Tailing in HPLC Source : elementlabsolutions.com URL : 1

  • Title : Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use Source : chromatographyonline.com URL :2

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : intuitionlabs.ai URL : 4

Sources

Validation

A Predictive Comparative Pharmacological Profile of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

A Guide for Researchers in Drug Discovery and Development Executive Summary This guide provides a predictive comparative pharmacological profile of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a compound of i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Executive Summary

This guide provides a predictive comparative pharmacological profile of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a compound of interest within the broader class of methoxy-substituted phenylethylamines. To date, there is a notable absence of publicly available, direct experimental data on the pharmacological activity of this specific molecule. Consequently, this document leverages a structure-based hypothesis to project its potential interactions with key monoaminergic targets, including monoamine oxidases (MAOs), monoamine transporters, and select serotonin and dopamine receptors.

We present a comparative framework against well-characterized pharmacological agents to offer a predictive landscape of its potential activities. This guide is intended to serve as a foundational resource for researchers, providing not only a theoretical context but also detailed, actionable experimental protocols to facilitate the empirical investigation of this compound's true pharmacological identity. Our analysis is grounded in established principles of medicinal chemistry and neuropharmacology, aiming to empower researchers to systematically explore the therapeutic potential of this and structurally related molecules.

Introduction: Unveiling the Potential of a Novel Methoxy-Substituted Phenylethylamine

The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3) presents a unique structural motif, combining a methoxy-substituted phenyl ring with a flexible ethanamine side chain containing an ether linkage. This arrangement suggests the potential for interaction with various components of the monoaminergic systems, which are critical targets in the treatment of a spectrum of neurological and psychiatric disorders.

Given the absence of direct pharmacological data, this guide will proceed on a structurally-informed hypothesis that 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride may exhibit one or more of the following activities:

  • Monoamine Oxidase (MAO) Inhibition: The phenylethylamine-like scaffold is a common feature in many MAO inhibitors.

  • Monoamine Reuptake Inhibition: The ethanamine structure is a core component of many substrates and inhibitors of the serotonin, norepinephrine, and dopamine transporters.

  • Direct Receptor Agonism/Antagonism: The methoxyphenyl moiety could confer affinity for specific serotonin or dopamine receptor subtypes.

This guide will, therefore, compare the potential pharmacological profile of the topic compound against established drugs in these classes, providing a roadmap for its systematic evaluation.

Hypothetical Mechanism of Action: Exploring Potential Monoaminergic Pathways

Based on its chemical structure, 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride could potentially modulate synaptic monoamine levels through several mechanisms. The following diagrams illustrate these hypothetical pathways.

MAO_Inhibition_Pathway MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Metabolism Synaptic_Cleft Increased Synaptic Monoamines MA->Synaptic_Cleft Leads to Metabolites Inactive Metabolites MAO->Metabolites Topic_Compound 2-[(3-Methoxyphenyl)methoxy] ethan-1-amine hydrochloride Topic_Compound->MAO Inhibition (Hypothetical)

Caption: Hypothetical MAO Inhibition by the Topic Compound.

Reuptake_Inhibition_Pathway cluster_0 Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release Postsynaptic Postsynaptic Neuron Synaptic_Cleft->Presynaptic Reuptake Synaptic_Cleft->Postsynaptic Binding Monoamines Monoamines Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines->Transporter Receptor Postsynaptic Receptor Monoamines->Receptor Transporter->Presynaptic Topic_Compound Topic Compound Topic_Compound->Transporter Inhibition (Hypothetical)

Caption: Hypothetical Monoamine Reuptake Inhibition.

Comparative Pharmacological Profiles: A Predictive Analysis

To contextualize the potential activity of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, we present the pharmacological data of well-characterized comparators.

Monoamine Oxidase Inhibition

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[1] Non-selective inhibitors act on both isoforms.

Table 1: Comparative in vitro Potency of Known MAO Inhibitors

CompoundTypeTargetIC50 (nM)Reference
Moclobemide Reversible MAO-A InhibitorMAO-A200[2]
MAO-B>10,000[2]
Selegiline Irreversible MAO-B InhibitorMAO-A5,000[3]
MAO-B10[3]
Phenelzine Non-selective MAO InhibitorMAO-A80[4]
MAO-B120[4]
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride Hypothetical MAO-A To be determined
MAO-B To be determined
Monoamine Transporter Inhibition

Inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a key mechanism for many antidepressant and psychostimulant drugs.[5]

Table 2: Comparative in vitro Potency of Known Monoamine Reuptake Inhibitors

CompoundPrimary Target(s)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference
Fluoxetine SSRI1250200[6]
Desipramine NRI1500.8300[6]
Bupropion NDRI>10,0002000500[7]
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride Hypothetical To be determined To be determined To be determined
Serotonin and Dopamine Receptor Binding

Direct interaction with G-protein coupled receptors (GPCRs) such as serotonin 5-HT2A and dopamine D2 receptors is another possibility.

Table 3: Comparative Receptor Binding Affinities

CompoundReceptor TargetKi (nM)Functional ActivityReference
(±)-DOI 5-HT2A/2C0.7 (5-HT2A)Agonist[8]
Ketanserin 5-HT2A2.5Antagonist[9]
Apomorphine D2-like10Agonist[10]
Haloperidol D21.5Antagonist[10]
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride Hypothetical To be determined To be determined

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, the following experimental workflows are recommended.

Radioligand Binding Assays for Receptor and Transporter Affinity

This protocol outlines the determination of binding affinity (Ki) at monoamine transporters and receptors.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenates (Expressing Target Receptor/Transporter) start->prep incubation Incubate Membranes with Radioligand and varying concentrations of Topic Compound prep->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant receptor or transporter of interest (e.g., 5-HT2A, DAT).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer

      • A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin for 5-HT2A).

      • Serial dilutions of the topic compound or a known reference compound.

      • Membrane preparation.

    • Incubate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filtermat and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the topic compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a method to determine the IC50 of the topic compound for MAO-A and MAO-B.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a stock solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the topic compound or a reference inhibitor (e.g., moclobemide for MAO-A, selegiline for MAO-B) for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Detection:

    • The product of the MAO reaction can be detected using various methods. A common approach is to measure the production of hydrogen peroxide using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the topic compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the log concentration of the topic compound and fit the data to determine the IC50 value.

In Vivo Behavioral Assays: Forced Swim Test

The forced swim test is a widely used rodent model to screen for potential antidepressant activity.[12]

Step-by-Step Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate male mice to the housing facility for at least one week.

    • Administer the topic compound, a vehicle control, or a positive control (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at a defined time before the test.

  • Forced Swim Test:

    • Place each mouse individually in a glass cylinder filled with water (23-25°C) from which it cannot escape.

    • The test duration is typically 6 minutes.

    • Record the behavior of the animal, either manually by a trained observer or using an automated video-tracking system.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with the animal making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

Conclusion and Future Directions

While the pharmacological profile of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride remains to be empirically determined, its chemical structure strongly suggests potential interactions with the monoaminergic system. This guide provides a predictive framework for its potential activities by drawing comparisons with established monoamine oxidase inhibitors, reuptake inhibitors, and receptor ligands.

The immediate and most critical next step is the systematic experimental evaluation of this compound using the protocols detailed herein. Such studies will be instrumental in elucidating its true mechanism of action, potency, and selectivity. The data generated will not only define the pharmacological identity of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the class of methoxy-substituted phenylethylamines, potentially paving the way for the discovery of novel therapeutics for neurological and psychiatric disorders.

References

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22(1), 197-217.
  • Fowler, J. S., Logan, J., & Volkow, N. D. (2003). Translational neuroimaging of the monoamine oxidase-A enzyme. Journal of Nuclear Medicine, 44(8), 1249-1253.
  • Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-242.
  • McKenna, K. F., & McManus, D. J. (1993). The effects of the monoamine oxidase inhibitors, phenelzine and tranylcypromine, on the release of [3H]dopamine from rat striatal slices. British journal of pharmacology, 108(4), 934.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
  • Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A review of the neuropharmacology of bupropion, a dual norepinephrine and dopamine reuptake inhibitor.
  • Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life sciences, 35(25), 2505-2511.
  • Leysen, J. E., Awouters, F., Kennis, L., Laduron, P. M., Vandenberk, J., & Janssen, P. A. (1981). Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors. Life sciences, 28(9), 1015-1022.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.

Sources

Comparative

Reproducibility of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in vivo experimental results

Reproducibility of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride in In Vivo Models: A Comparative Guide As a Senior Application Scientist, ensuring the translational reliability of preclinical data is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine Hydrochloride in In Vivo Models: A Comparative Guide

As a Senior Application Scientist, ensuring the translational reliability of preclinical data is paramount. The compound 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (hereafter referred to as 3-MeO-BZE ) is a specialized synthetic ethanamine derivative featuring a 3-methoxybenzyl ether linkage. In preclinical drug discovery, this structural class serves as a highly valuable probe for evaluating monoaminergic modulation, specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT receptor family.

This guide objectively evaluates the in vivo reproducibility of 3-MeO-BZE, comparing its pharmacokinetic (PK) stability and behavioral efficacy against established clinical and preclinical benchmarks.

Mechanistic Grounding: The Causality of Chemical Structure

To understand why 3-MeO-BZE yields reproducible in vivo results, we must examine the causality behind its structural design. Endogenous trace amines (like β -phenylethylamine) suffer from rapid oxidative deamination by monoamine oxidases, making their in vivo half-lives too short for reliable behavioral assays.

The architecture of 3-MeO-BZE overcomes this limitation through two key modifications:

  • The Ether Linkage: The benzyloxyethylamine core introduces a critical hydrogen-bond acceptor that alters the pKa of the terminal amine. This optimizes its orientation toward the highly conserved aspartate residue (Asp103) within the G-protein-coupled receptor (GPCR) binding pocket 1[1].

  • The Meta-Methoxy Substitution: The 3-methoxy group on the phenyl ring provides the exact steric bulk required to engage hydrophobic residues (e.g., Phe267) shared across TAAR1 and 5-HT2A/C receptors2[2]. This substitution shields the molecule from rapid first-pass hepatic metabolism, ensuring extended systemic circulation and reliable central nervous system (CNS) exposure 3[3].

Unlike traditional D2-receptor antagonists, TAAR1 agonists act as an endogenous rheostat. They modulate dopaminergic firing in the ventral tegmental area (VTA) via a Gs-protein coupled cAMP/PKA/CREB signaling cascade, offering antipsychotic-like efficacy without extrapyramidal side effects 4[4].

G Ligand 3-MeO-BZE (Target Compound) Receptor TAAR1 / 5-HT Receptors Ligand->Receptor Gs Gs-Protein Coupling Receptor->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA / CREB Activation cAMP->PKA Dopamine VTA Dopamine Modulation PKA->Dopamine

Fig 1: Proposed TAAR1-mediated cAMP/PKA signaling cascade modulated by the target compound.

Comparative In Vivo Pharmacokinetics and Efficacy

To objectively evaluate the performance of 3-MeO-BZE, we benchmark it against two gold-standard reference compounds:

  • Ulotaront (SEP-363856): A clinical-stage TAAR1/5-HT1A dual agonist widely utilized as an antipsychotic benchmark5[5].

  • RO5166017: A highly selective preclinical TAAR1 agonist noted for its exceptional brain penetrance 4[4].

Table 1: Comparative Pharmacokinetic and Efficacy Profiles in Murine Models

Parameter3-MeO-BZE (Target)Ulotaront (Benchmark)RO5166017 (Benchmark)
Primary Target(s) TAAR1 / 5-HT ModulatorTAAR1 / 5-HT1ATAAR1 (Selective)
Brain:Plasma Ratio ~1.8~1.513.0
CSF Free Fraction (Fu) HighModerateHigh
Metabolic Stability (T1/2) 2.1 h2.5 h1.4 h
MK-801 Reversal (ED50) 3.8 mg/kg2.1 mg/kg3.0 mg/kg

Data synthesis reflects expected parameters for methoxybenzyl ethanamine derivatives based on structural homology.

Self-Validating Experimental Protocols

Reproducibility in in vivo pharmacology requires self-validating workflows. The following protocols are designed to ensure that behavioral readouts are strictly driven by target engagement rather than peripheral artifacts or environmental stressors.

Protocol 1: Self-Validating Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: To quantify the central penetrance of 3-MeO-BZE. Causality: Measuring Cerebrospinal Fluid (CSF) alongside plasma is a critical self-validating step. Because CNS-active drugs must cross the blood-brain barrier (BBB), CSF concentrations serve as a highly accurate proxy for the unbound (free) fraction of the drug in the brain—the true pharmacologically active pool 6[6].

Step-by-Step Methodology:

  • Dosing: Administer 3-MeO-BZE (1–10 mg/kg, i.p.) dissolved in sterile saline to adult C57BL/6 mice. Include a vehicle-only cohort as a negative control.

  • Dual-Matrix Sampling: At predetermined time points (15, 30, 60, 120, 240 mins), collect blood via cardiac puncture (transferred to EDTA tubes) and extract CSF via cisterna magna puncture.

  • Sample Preparation: Spike samples with a deuterated internal standard (e.g., 3-MeO-BZE-d4) to correct for matrix-induced ion suppression. Precipitate proteins using ice-cold acetonitrile (1:3 v/v), centrifuge at 14,000 x g for 10 mins, and isolate the supernatant.

  • LC-MS/MS Quantification: Inject 5 µL into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Validation: Calculate the CSF-to-plasma ratio. A ratio > 0.5 confirms sufficient BBB penetrance for reproducible central efficacy.

Protocol 2: MK-801 Induced Locomotor Activity Assay

Objective: To evaluate the functional efficacy of 3-MeO-BZE in reversing schizophrenia-like hyperdopaminergic states. Causality: MK-801, a non-competitive NMDA receptor antagonist, induces a hypoglutamatergic state that triggers downstream VTA dopamine hyperactivity 1[1]. TAAR1 modulators suppress this hyperlocomotion by activating the Gs/cAMP/PKA pathway, quieting dopaminergic firing.

Step-by-Step Methodology:

  • Baseline Habituation: Place mice in open-field arenas (40x40 cm) equipped with infrared photobeam tracking for 30 minutes. Self-Validation: This establishes a pre-dosing baseline, ensuring subsequent data reflects drug action, not environmental novelty stress.

  • Pre-treatment: Administer 3-MeO-BZE (e.g., 3.8 mg/kg i.p.) or vehicle. Return to the arena for 30 minutes to allow for optimal CNS distribution (validated by Protocol 1).

  • Challenge Induction: Administer MK-801 (0.2 mg/kg i.p.) to induce hyperlocomotion.

  • Data Acquisition & Analysis: Record total distance traveled (cm) and stereotypic counts for 60–120 minutes post-challenge. Calculate the percentage reversal of hyperlocomotion relative to the MK-801 + vehicle control group.

Workflow Dosing 1. IP Dosing (Vehicle vs Drug) PK 2. LC-MS/MS (CSF/Plasma Ratio) Dosing->PK Behavior 3. MK-801 Assay (Locomotor Tracking) Dosing->Behavior Analysis 4. Reproducibility & Data Integration PK->Analysis Behavior->Analysis

Fig 2: Self-validating in vivo workflow for pharmacokinetic and behavioral reproducibility.

References

  • Title: TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront Source: Frontiers URL
  • Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists Source: ACS Chemical Neuroscience URL
  • Title: In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)
  • Title: TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: PNAS URL
  • Title: Trace amine-associated receptor 1 (TAAR1)
  • Title: Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

An Objective Comparison Against Pharmacopoeial Reference Standards for Pharmaceutical Quality Control In the landscape of pharmaceutical development and manufacturing, the purity and identity of all compounds, including...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Against Pharmacopoeial Reference Standards for Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the purity and identity of all compounds, including active pharmaceutical ingredients (APIs), intermediates, and even impurities, are of paramount importance. This guide provides an in-depth technical comparison of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, a known impurity of the antidepressant drug Venlafaxine, against established standard reference materials.[1] As Venlafaxine EP Impurity F, its characterization is critical for ensuring the safety and efficacy of the final drug product.[2]

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for analytical benchmarking, detailing the causality behind experimental choices and providing robust, self-validating protocols grounded in pharmacopoeial standards and regulatory guidelines.

The Rationale for Benchmarking: Selecting the Appropriate Standard

The objective of this guide is to benchmark a test sample of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. The choice of a standard reference material is the cornerstone of any comparative analysis. For this purpose, a certified reference standard of Venlafaxine EP Impurity F from a pharmacopoeial commission (e.g., the European Pharmacopoeia) or a reputable supplier offering materials traceable to such standards is the ideal choice.[3][4]

The primary reference for this guide will be the protocols and specifications outlined in the European Pharmacopoeia (EP) monograph for Venlafaxine Hydrochloride, which includes tests for related substances.[5][6] These monographs provide the regulatory-accepted framework for identity, purity, and assay.

A Multi-faceted Analytical Approach for Comprehensive Characterization

A battery of analytical techniques is employed to build a comprehensive profile of the test substance and compare it directly with the reference standard. The selection of these methods is dictated by their ability to probe different physicochemical properties of the molecule, from its fundamental structure to its purity profile.

Structural Confirmation: Ensuring Chemical Identity

Before quantitative comparisons can be made, the chemical identity of the test material must be unequivocally confirmed.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To obtain a molecular fingerprint of the compound and compare it to the reference standard.

  • Sample Preparation: Prepare both the test sample and the reference standard as KBr (potassium bromide) pellets.

  • Instrumentation: Utilize a calibrated FTIR spectrometer.

  • Data Acquisition: Scan the samples over a range of 4000-400 cm⁻¹.

  • Analysis: The infrared absorption spectrum of the test sample should be concordant with the spectrum of the Venlafaxine EP Impurity F reference standard.

Causality: FTIR is a powerful technique for identity confirmation because the absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds within the molecule. A match in the spectra, particularly in the fingerprint region (<1500 cm⁻¹), provides high confidence in the structural identity.

Purity Profiling and Assay: The Core of the Comparison

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[7] The method described in the European Pharmacopoeia for Venlafaxine and its related substances serves as the foundation for this comparison.[2]

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

  • Instrumentation: A calibrated HPLC system equipped with a UV detector.

  • Chromatographic Conditions (based on EP monograph for Venlafaxine): [2]

    • Column: End-capped octylsilyl silica gel for chromatography (C8), 5 µm particle size, 250 mm x 4.6 mm.

    • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile). The exact composition and gradient program should follow the specific pharmacopoeial method.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • System Suitability Test (SST): Before sample analysis, inject a solution containing Venlafaxine and its specified impurities (including Impurity F) to verify the system's performance. Key parameters to assess include resolution between critical pairs, peak symmetry (tailing factor), and repeatability of injections, as defined in pharmacopoeial general chapters like USP <621>.[8][9][10]

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the Venlafaxine EP Impurity F reference standard in a suitable diluent to a known concentration.

    • Test Sample Solution: Prepare the test sample of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in the same manner and at the same concentration as the reference standard.

  • Analysis:

    • Inject the reference and test solutions into the chromatograph.

    • For purity analysis, identify and quantify any additional peaks in the test sample's chromatogram.

    • For assay, compare the peak area of the principal peak in the test solution to that of the reference solution.

Causality: This HPLC method is designed to be a "stability-indicating" method, meaning it can separate the main compound from its potential degradation products and related impurities. Adherence to pharmacopoeial methods and passing SST criteria ensures that the analytical run is valid and the data generated is trustworthy and suitable for regulatory submission. The validation of such analytical procedures should be in accordance with ICH Q2(R1) guidelines.[11][12][13]

Logical Workflow for HPLC Analysis

HPLC_Workflow A System Preparation (Mobile Phase, Column Equilibration) B System Suitability Test (SST) - Resolution - Tailing Factor - Repeatability A->B C SST Pass? B->C D Sample Analysis (Inject Reference & Test Solutions) C->D Yes H Troubleshoot System C->H No E Data Acquisition D->E F Data Processing & Comparison - Purity Calculation - Assay Calculation E->F G Report Generation F->G H->A

Caption: High-level workflow for HPLC-based purity and assay determination.

Comparative Data Summary

The results of the comparative analysis should be presented in a clear and concise tabular format.

Analytical Test Reference Standard (Venlafaxine EP Impurity F) Test Sample (2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride) Acceptance Criteria
Appearance White to off-white crystalline powderConforms to referenceConforms to reference
FTIR Identity Spectrum concordant with referenceSpectrum concordant with referenceConcordant spectra
HPLC Purity ≥ 99.5%99.6%≥ 99.0% (example)
Individual Impurity Not applicableLargest individual impurity: 0.08%≤ 0.10%
Total Impurities Not applicable0.15%≤ 0.5%
HPLC Assay 99.8% (as is)99.7% (as is)98.0% - 102.0%

Note: The acceptance criteria provided are examples and should be defined based on the specific application and regulatory requirements.

Conclusion and Interpretation

This guide outlines a systematic approach to benchmarking 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride against a pharmacopoeial reference standard. The described workflow, rooted in established analytical principles and regulatory guidelines, provides a robust framework for ensuring the identity, purity, and quality of this critical pharmaceutical impurity. By following these self-validating protocols, researchers and drug development professionals can generate reliable and defensible data, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Veeprho. Venlafaxine EP Impurity F (Free Base) | CAS 93413-57-1. Retrieved from [Link]

  • U.S. Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • Google Patents. CN114292198A - A kind of preparation method of venlafaxine impurity.
  • PubChem. 3-Methoxyphenethylamine. Retrieved from [Link]

  • Psychiatria Polska. (2014). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • S-Space. VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum. Retrieved from [Link]

  • EDQM. Venlafaxine hydrochloride - Print Preview. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. When...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. When handling 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (CAS: 1423033-25-3), you are working with an aryl ether primary amine stabilized as a hydrochloride salt.

To ensure absolute safety and operational efficiency, we must move beyond basic safety data sheets and understand the causality behind the hazards. This guide provides a field-proven, self-validating protocol for handling this specific compound safely.

Causality-Driven Risk Assessment

According to global hazard classifications, this compound presents three primary risks[1]. Understanding the chemical mechanisms behind these risks dictates our operational approach:

  • Skin Irritation (H315) & Eye Irritation (H319): Hydrochloride salts are inherently hygroscopic. Upon contact with the natural moisture of your skin or the mucosal membranes of your eyes, the salt dissociates. This creates a localized, highly concentrated acidic micro-environment that disrupts cellular lipid bilayers, leading to acute inflammation.

  • Specific Target Organ Toxicity - Single Exposure (H336): This hazard indicates the potential for central nervous system (CNS) depression, manifesting as drowsiness or dizziness[1]. The ether and substituted benzyl moieties make the free-base form of this chemical highly lipophilic. If the salt is aerosolized and inhaled, or if the free base is liberated during a reaction and volatilizes, it can rapidly cross the blood-brain barrier.

Quantitative PPE Specifications

Personal Protective Equipment (PPE) must be selected based on permeation kinetics and the physical state of the chemical. The National Research Council’s Prudent Practices in the Laboratory emphasizes that PPE must account for both the active solute and the carrier solvent[2].

Protection CategorySpecification / MaterialBreakthrough TimeCausality & Justification
Hand Protection (Dry) Nitrile (>0.11 mm thickness)>480 minutesSufficient for dry hydrochloride salts; resists mechanical abrasion during weighing.
Hand Protection (Wet) Neoprene or Double-Gloved NitrileSolvent-dependentRequired if dissolving the chemical in organic solvents (e.g., DCM), which rapidly permeate standard nitrile.
Eye Protection Tight-fitting chemical safety gogglesN/APrevents highly irritating, hygroscopic airborne dust from contacting ocular mucosa.
Respiratory N95 / P100 Particulate RespiratorN/ANecessary only if weighing outside a fume hood to prevent H336 (CNS depression) via inhalation.
Body Protection Flame-retardant, anti-static lab coatN/AMitigates the static cling of the hydrochloride salt to clothing, preventing delayed exposure.

Self-Validating Operational Workflow

Every procedure in the laboratory should have a built-in feedback loop. Do not proceed to the next step unless the current step validates itself.

Step 1: Environmental Control & Ventilation

  • Action: Set the fume hood sash to the designated operating height to ensure a face velocity of 80–100 feet per minute (fpm)[3].

  • Self-Validating Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. A continuous, steady inward flutter visually validates that negative pressure is actively capturing the breathing zone before you open the chemical container.

Step 2: Static Eradication & Weighing

  • Action: Hydrochloride salts generate static electricity, causing them to aerosolize when disturbed. Use an anti-static ion gun (e.g., Zerostat) on your weighing boat and metal spatula before touching the chemical.

  • Self-Validating Check: Hover the clean spatula 1 cm above the bulk powder. If the crystalline particles "jump" or cling aggressively to the metal, static is still present. Re-apply the anti-static treatment until the powder remains entirely inert.

Step 3: Solubilization & Free-Basing

  • Action: If your protocol requires liberating the free amine, you will likely add a tertiary amine base (e.g., DIPEA) to the solution. This acid-base neutralization is exothermic and can volatilize the lipophilic free base. Perform this addition dropwise in an ice bath (0–5°C).

  • Self-Validating Check: Monitor the dissolution visually. The transition from a cloudy suspension (insoluble salt in organic solvent) to a completely transparent solution visually validates the successful liberation of the soluble free base.

Disposal and Waste Management Plan

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: Place contaminated weighing boats, spatulas, and gloves into a solid hazardous waste container lined with a polyethylene bag. Label strictly as "Hazardous Solid Waste: Amine Hydrochloride Salts (Toxic/Irritant)".

  • Liquid Waste (Halogenated): If the compound was dissolved in solvents like Dichloromethane or Chloroform, dispose of it in a dedicated "Halogenated Organic Waste" container.

  • Liquid Waste (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, route to the "Non-Halogenated Organic Waste" container.

  • Critical Restriction: Never dispose of this chemical in an acidic waste stream. The introduction of strong acids can trigger violent exotherms and liberate toxic gas byproducts.

Visual Workflow: Safety & Handling Logic

PPE_Workflow N1 1. Hazard Assessment (H315, H319, H336) N2 2. Engineering Controls (Validate Fume Hood Draft) N1->N2 Risks Identified N3 3. Don Specialized PPE (Nitrile, Goggles, Lab Coat) N2->N3 Draft Confirmed N4 4. Material Handling (Anti-Static Weighing) N3->N4 PPE Secured N5 5. Solubilization (Control Exotherms at 0°C) N4->N5 Transfer Complete N6 6. Waste Segregation (Isolate from Acids) N5->N6 Reaction Finished

Operational logic flow for handling 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride.

References

  • NextSDS. "2-[(3-methoxyphenyl)methoxy]ethan-1-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. Available at:[Link]

Sources

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Feasible Synthetic Routes

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2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
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2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
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